Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-5-1-2-8(11)6(3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1 |
InChI Key |
GKCSCAZEVIMQGV-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Technical Guide & Impurity Profile (Ticagrelor Impurity 274)[1]
Executive Summary
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a positional isomer of the key intermediate used in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.[1] Designated as Ticagrelor Impurity 274 , this compound shares the core cyclopropylamine pharmacophore but features a 2,5-difluoro substitution pattern on the phenyl ring, distinct from the 3,4-difluoro pattern of the active drug.[1]
Understanding the chemical properties and synthesis of this isomer is critical for two reasons:
-
Impurity Control: It typically arises from regioisomeric impurities (2,5-difluorobenzaldehyde) in the starting material, necessitating rigorous rejection strategies during CMC (Chemistry, Manufacturing, and Controls).[1]
-
SAR Exploration: As a structural analog, it offers a probe for steric and electronic tolerance within the P2Y12 binding pocket.[1]
Physicochemical Profile
The 2,5-substitution pattern alters the electronic environment of the phenyl ring compared to the 3,4-isomer, influencing both lipophilicity and metabolic susceptibility.[1]
| Property | Value / Description | Context |
| CAS Number | 1157692-93-7 | Specific to the trans isomer (racemic or unspecified).[2][3] |
| Molecular Formula | C₉H₉F₂N | Isomeric with Ticagrelor intermediate.[4] |
| Molecular Weight | 169.17 g/mol | Identical to target intermediate. |
| LogP (Predicted) | ~1.4 - 1.6 | Slightly more lipophilic than the 3,4-isomer due to symmetry reduction.[1] |
| pKa (Base) | ~9.2 (Estimated) | Typical for cyclopropylamines; forms stable salts (HCl, L-tartrate).[1] |
| H-Bond Donors/Acceptors | 1 / 3 | Primary amine (donor); N + 2F (acceptors).[1] |
| Stereochemistry | Trans (1R,2S / 1S,2R) | The trans configuration is thermodynamically favored over cis. |
Synthetic Pathway & Formation Mechanism[5][6][7][8]
The synthesis of the 2,5-isomer mirrors the route for the 3,4-isomer but originates from 2,5-difluorobenzaldehyde .[1] This parallel chemistry explains why it is a persistent impurity; it survives the standard reaction conditions of Knoevenagel condensation, cyclopropanation, and Curtius rearrangement.[1]
Core Synthetic Workflow
The following Graphviz diagram illustrates the formation pathway, highlighting the divergence from the aldehyde starting material.
Caption: Synthetic trajectory of Impurity 274. The pathway is chemically equivalent to the Ticagrelor intermediate route, making separation difficult without crystallization or chiral resolution.[1]
Detailed Experimental Protocol (Synthesis of Racemic Trans-Isomer)
Note: This protocol is adapted from standard methodologies for the 3,4-isomer [1, 2] but applied to the 2,5-analog.
Step 1: Knoevenagel Condensation [1]
-
Reagents: Charge 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) into a reactor.
-
Catalysis: Add piperidine (0.1 eq) and heat to 80–85°C for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-cold HCl (aq) to precipitate the trans-3-(2,5-difluorophenyl)acrylic acid.[1] Filter and dry.
Step 2: Cyclopropanation (Corey-Chaykovsky)
-
Esterification: Convert the acrylic acid to the ethyl ester using SOCl₂ in ethanol (Reflux, 2h).
-
Ylide Formation: In a separate vessel, mix trimethylsulfoxonium iodide (1.2 eq) and NaH (1.2 eq) in dry DMSO. Stir at RT until H₂ evolution ceases (formation of dimethylsulfoxonium methylide).
-
Addition: Add the acrylic ester dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to RT and stir for 16 hours. The reaction is stereoselective for the trans-isomer.
-
Quench: Pour into water and extract with Ethyl Acetate.
Step 3: Curtius Rearrangement to Amine
-
Hydrolysis: Saponify the ester with LiOH in THF/Water to get the cyclopropanecarboxylic acid.
-
Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 0°C.
-
Rearrangement: Heat the toluene solution to 90°C. Evolution of N₂ gas indicates isocyanate formation.
-
Hydrolysis: Add HCl (aq) and reflux to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Isolation: Basify with NaOH and extract the free amine.
Analytical Distinction: The Fluorine Signature[1]
Distinguishing the 2,5-isomer (Impurity 274) from the 3,4-isomer (Ticagrelor intermediate) is best achieved using 19F NMR spectroscopy.[1] The coupling patterns provide a definitive fingerprint.
19F NMR Diagnostic Logic
-
3,4-Difluoro (Target): The fluorine atoms are ortho to each other.[1]
-
2,5-Difluoro (Impurity): The fluorine atoms are para to each other relative to the ring carbons (1,4-relationship).[1]
| Feature | 3,4-Difluoro (Ticagrelor) | 2,5-Difluoro (Impurity) |
| F-F Coupling ( | ~20 Hz (Strong) | < 2 Hz (Weak/None) |
| 1H NMR (Aromatic) | 3 protons (complex multiplet) | 3 protons (distinct splitting due to symmetry) |
| Retention Time (HPLC) | Standard | Typically elutes after the 3,4-isomer on C18 columns due to higher lipophilicity.[1] |
Resolution and Purification
If the 2,5-isomer is present as a racemic mixture, it can be resolved using L-Tartaric acid , similar to the 3,4-isomer.[1]
Protocol:
-
Dissolve racemic amine in Methanol/Water (10:1).[1]
-
Add L-Tartaric acid (1.0 eq).
-
Heat to clear solution, then cool slowly to 0°C.
-
The diastereomeric salt of the (1R,2S)-amine typically crystallizes.[1][5] Note: For the 2,5-isomer, solubility profiles may differ; screening of Ethanol vs. Methanol is recommended.[1]
Safety and Handling
-
Hazards: The compound is a primary amine and fluorinated aromatic. It causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Stability: The cyclopropane ring is strained but chemically stable under basic and neutral conditions.[1] Avoid strong Lewis acids which may trigger ring-opening.
-
Storage: Store as the HCl or Tartrate salt at 2–8°C under inert atmosphere (Argon) to prevent oxidation or carbamate formation with atmospheric CO₂.
References
-
Biocatalytic Synthesis: Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC.[1] Available at: [Link]
-
Synthetic Methodology: Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.[1] Available at: [Link]
-
Chemical Identity: 2-(2,5-Difluorophenyl)cyclopropan-1-amine (Compound Summary). PubChem.[1][4][6][7][8] Available at: [Link][1]
-
Impurity Context: Ticagrelor Impurity 274 Data Sheet. Unigent.[1] Available at: [Link][1]
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Molecular structure and stereochemistry of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Abstract
The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for the unique conformational and electronic properties it imparts upon bioactive molecules.[1] When combined with a difluorophenyl group, as in trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, it becomes a critical building block for advanced pharmaceutical agents. This guide provides a comprehensive analysis of the molecule's intricate three-dimensional structure, stereochemical identity, and conformational behavior. We will explore the definitive analytical techniques used for its characterization, outline robust synthetic strategies that ensure stereocontrol, and discuss the profound implications of its structure on its function in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this important molecular entity.
Foundational Molecular Architecture
The structure of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a precise assembly of three key components, each contributing distinct properties to the whole:
-
The Cyclopropane Ring: This three-membered carbocycle is the molecule's cornerstone. Its significant ring strain results in C-C bonds with increased p-orbital character, making it electronically similar to an alkene in some respects.[2] More importantly, the cyclopropane ring is conformationally rigid, locking its substituents into well-defined spatial orientations. This rigidity is a highly sought-after trait in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[3]
-
The 2,5-Difluorophenyl Group: The aromatic ring provides a scaffold for crucial intermolecular interactions such as π-stacking. The two fluorine atoms are not mere decorations; they serve critical functions. Fluorine's high electronegativity can modulate the pKa of the nearby amine group and alter the electronic character of the phenyl ring.[4] Furthermore, substituting hydrogen with fluorine is a common strategy to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.[3]
-
The Primary Amine (NH₂): As a primary amine, this group is a key hydrogen bond donor and can be protonated at physiological pH to form a positively charged ammonium ion. This charge is often essential for forming strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in the active site of a target protein.
The Critical Dimension: Stereochemistry and Conformational Dynamics
The term "trans" in the molecule's name is a crucial stereochemical descriptor. In 1,2-disubstituted cyclopropanes, "trans" indicates that the phenyl and amine groups reside on opposite faces of the three-membered ring. This seemingly simple arrangement has profound stereochemical consequences.
Enantiomers: The Mirror Image Reality
Because the trans configuration eliminates the plane of symmetry that exists in the corresponding cis isomer, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is chiral. It exists as a pair of non-superimposable mirror images known as enantiomers.[5]
-
(1R, 2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine
-
(1S, 2R)-2-(2,5-difluorophenyl)cyclopropan-1-amine
It is a fundamental principle of pharmacology that enantiomers can have drastically different biological activities, as the stereocenters dictate the precise three-dimensional arrangement required for interaction with chiral biological targets like enzymes and receptors. A notable analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, underscoring the importance of accessing specific enantiomers.[3][6]
Caption: Stereochemical relationship of the trans enantiomers.
Conformational Preferences
While the cyclopropane ring itself is rigid, rotation can occur around the single bond connecting the phenyl ring to the cyclopropane (the C-C bond). The molecule will preferentially adopt conformations that minimize steric and electronic repulsion.[7] The most stable conformations will seek to minimize steric hindrance between the ortho-fluorine on the phenyl ring and the protons on the cyclopropane ring.[8] Computational studies on similar phenylcyclopropylamines show that stereoelectronic effects, such as hyperconjugation between the cyclopropane bonds and the phenyl ring's π-system, also play a role in determining the most stable rotational isomer.[4]
Definitive Structural Elucidation: Analytical Methodologies
Unambiguously determining the structure and stereochemistry of this molecule requires a multi-pronged analytical approach. Each technique provides a different piece of the puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and relative stereochemistry of the molecule in solution.
-
¹H NMR: The proton NMR spectrum is highly characteristic. The cyclopropane protons appear in the upfield region (typically 0.5-2.5 ppm) due to the ring's magnetic anisotropy.[9][10] Their splitting patterns are complex due to geminal, cis, and trans coupling. The key to confirming the trans stereochemistry lies in the magnitude of the coupling constants (J-values) between the protons on C1 and C2 of the cyclopropane ring.
| Coupling Type | Typical J-value (Hz) | Significance for Structure |
| J_trans | 4 - 9 Hz | The presence of this coupling confirms the trans relationship between the protons on C1 and C2. |
| J_cis | 7 - 12 Hz | The absence or significant difference from the observed coupling helps rule out the cis isomer. |
| J_gem | -4 to -9 Hz | Coupling between protons on the same carbon (CH₂ group of the ring). |
-
¹³C NMR: The carbon spectrum will show distinct signals for the cyclopropane carbons and the six aromatic carbons. The fluorine substitution pattern creates characteristic C-F couplings, which can be used to confirm the 2,5-difluoro substitution on the phenyl ring.
-
¹⁹F NMR: This technique is highly specific to the fluorine atoms and will confirm their chemical environment.
X-Ray Crystallography
While NMR provides definitive evidence for the relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[11] This technique yields precise data on:
-
Bond Lengths and Angles: Confirming the strained nature of the cyclopropane ring.[12]
-
Relative Stereochemistry: Providing unequivocal proof of the trans arrangement of the substituents.
-
Conformation: Revealing the preferred rotational conformation of the phenyl ring relative to the cyclopropane in the crystal lattice.
-
Absolute Stereochemistry: When a single enantiomer is crystallized (often as a salt with a chiral counter-ion), X-ray analysis can determine its absolute configuration (e.g., 1R, 2S).[2]
Caption: A typical workflow for analytical characterization.
Synthesis and Stereocontrol
The synthesis of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine with high stereoselectivity is a non-trivial challenge. The primary goals are to control the diastereoselectivity (favoring trans over cis) and, for pharmaceutical applications, the enantioselectivity (favoring one enantiomer over the other).
A common and effective strategy involves the cyclopropanation of a 2,5-difluorocinnamic acid derivative, followed by a Curtius rearrangement to install the amine group. This multi-step process allows for purification and stereochemical control at key intermediate stages.
Protocol: Stereoselective Synthesis of (±)-trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Step 1: Cyclopropanation of Ethyl 2,5-difluorocinnamate
-
Rationale: This step establishes the cyclopropane ring. The use of a sulfoxonium ylide is a well-established method that often favors the formation of the thermodynamically more stable trans isomer.[13]
-
To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere at room temperature.
-
Stir the resulting mixture for 45 minutes until the evolution of hydrogen gas ceases, forming the dimethylsulfoxonium methylide ylide.
-
Add a solution of ethyl 2,5-difluorocinnamate (1.0 eq) in DMSO dropwise to the ylide solution.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude ethyl trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate.
Step 2: Saponification to the Carboxylic Acid
-
Rationale: The ester must be hydrolyzed to the corresponding carboxylic acid in preparation for the Curtius rearrangement.
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2 with concentrated HCl, resulting in the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.
Step 3: Curtius Rearrangement to the Amine
-
Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry at the migrating carbon.[1]
-
Caution: This step involves the formation of a potentially explosive acyl azide intermediate and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Suspend the carboxylic acid from Step 2 in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).
-
Heat the mixture to 80-90 °C. The rearrangement proceeds via the acyl azide to an isocyanate intermediate.
-
After 2-3 hours, add 2M HCl (aq) to the reaction mixture and stir vigorously at 90 °C for 1 hour to hydrolyze the isocyanate (or its t-butyl carbamate derivative if t-butanol was used as a trapping agent).
-
Cool the mixture, separate the layers, and wash the organic layer with water. Extract the aqueous layer with ethyl acetate.
-
Basify the combined aqueous layers to pH >12 with NaOH and extract the free amine product with dichloromethane. Dry the combined organic extracts and concentrate to yield the final product.
Significance in Drug Discovery
The unique structural and stereochemical features of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine make it a valuable asset in drug discovery.
-
Structural Scaffolding: The rigid cyclopropane ring acts as a non-planar bioisostere for an ethylenic double bond or a gem-dimethyl group, allowing chemists to explore novel chemical space while maintaining or improving binding affinity.[2]
-
Stereochemical Optimization: The ability to synthesize and test individual enantiomers allows for the optimization of drug potency and the reduction of off-target effects, leading to safer and more effective medicines.
-
Pharmacokinetic Enhancement: The difluoro-substitution pattern can enhance metabolic stability and membrane permeability, crucial parameters in the development of orally bioavailable drugs.[3]
Conclusion
trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is more than a simple organic molecule; it is a sophisticated building block engineered for high performance in medicinal chemistry. Its molecular architecture is a masterclass in the interplay of rigidity, stereochemistry, and electronic tuning. A thorough understanding of its three-dimensional structure, achieved through rigorous analytical techniques like NMR and X-ray crystallography, is paramount for its successful application. The ability to control its stereochemistry through carefully designed synthetic routes unlocks its full potential, enabling the development of next-generation therapeutics with enhanced precision and efficacy.
References
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- Kovacevic, B., Maksic, Z. B., & Vianello, R. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.
- Paulus, E. F., & Wudl, F. (1994). First X-Ray Determination of Cyclopropane Structure in Methanofullerenes. RSC Publishing.
- Karjule, N. et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC.
- Langer, T. et al. (2020). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents (EP3617181A1).
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.
- ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2.
- Ghorpade, S. L. et al. (2022). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- Apicule. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No: 220352-38-5) API Intermediate Manufacturers.
- WO 00/34283, WO 01/92200, WO 01/92263. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (EP2644590A1).
- LibreTexts Chemistry. (2021). Conformations of Acyclic Hydrocarbons.
- Chemistry Steps. (2021). Newman Projections.
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A Technical Guide to the Therapeutic Potential of 2,5-Difluorophenyl Cyclopropyl Amines in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its unique conformational and electronic properties that enable potent and often mechanism-based interactions with key biological targets.[1][2] This guide focuses on a specific, highly promising subclass: 2,5-difluorophenyl cyclopropyl amines. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the scaffold's physicochemical properties, influencing metabolic stability, target affinity, and selectivity. We will explore the synthetic strategies for accessing these compounds, delve into their structure-activity relationships (SAR), and highlight their therapeutic potential, with a primary focus on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) for applications in oncology and neurology.
Introduction: The Significance of the Cyclopropylamine Scaffold
The cyclopropyl ring, with its inherent high strain and unique p-character of its C-C bonds, confers a rigid conformation that can enhance binding affinity to enzyme targets.[2] When combined with a primary amine, the resulting cyclopropylamine group becomes a powerful pharmacophore. It is a cornerstone of several therapeutic agents, acting as a bioisostere for other functional groups and as a reactive handle for mechanism-based inhibition.[1][2]
Historically, the non-selective MAO inhibitor trans-2-phenylcyclopropylamine (tranylcypromine) established the clinical utility of this scaffold in treating depression.[] More recently, this same chemical class has been identified as a potent inhibitor of LSD1, an epigenetic modifier overexpressed in various cancers, thus opening a new therapeutic avenue in oncology.[4]
The Strategic Role of 2,5-Difluorination
The introduction of a 2,5-difluoro substitution pattern on the phenyl ring is a deliberate medicinal chemistry strategy. This substitution provides several key advantages:
-
Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Electronics: The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can influence pKa and hydrogen bonding capabilities, thereby fine-tuning target engagement.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), which can increase binding affinity.
Synthesis of 2,5-Difluorophenyl Cyclopropyl Amines
The synthesis of substituted phenylcyclopropylamines requires stereocontrolled methods to generate the desired trans or cis isomers, as stereochemistry is often critical for biological activity. Several robust synthetic routes have been developed.
General Synthetic Workflow
A common and effective approach involves the cyclopropanation of a substituted styrene followed by a Curtius rearrangement to install the amine functionality. This multi-step process offers good control over the final product's stereochemistry.
Representative Experimental Protocol
The following protocol is a generalized representation based on established methods for synthesizing similar phenylcyclopropylamine derivatives.[5][6]
Step 1: Synthesis of (E)-ethyl 3-(2,5-difluorophenyl)acrylate
-
To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux for 12 hours, monitoring by TLC.
-
After completion, cool the mixture, concentrate under reduced pressure, and purify by silica gel chromatography to yield the styrene derivative.
Step 2: Synthesis of ethyl trans-2-(2,5-difluorophenyl)cyclopropane-1-carboxylate
-
Generate dimethylsulfoxonium methylide by treating trimethylsulfoxonium iodide (1.5 eq) with sodium hydride (1.5 eq) in anhydrous DMSO at room temperature.
-
Add a solution of the styrene derivative (1.0 eq) from Step 1 to the methylide solution.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by chromatography yields the trans-cyclopropyl ester.
Step 3 & 4: Hydrolysis and Curtius Rearrangement
-
Hydrolyze the ester using aqueous lithium hydroxide in a THF/methanol mixture to obtain the corresponding carboxylic acid.
-
Activate the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine in anhydrous toluene.
-
Heat the mixture to reflux to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Add aqueous HCl to the reaction mixture and continue refluxing to hydrolyze the isocyanate and afford the final 2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride salt.
Key Biological Targets and Therapeutic Applications
The 2,5-difluorophenyl cyclopropyl amine scaffold has shown significant promise against FAD-dependent amine oxidases.[7]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 (also known as KDM1A) is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][4] Its overexpression is linked to the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a high-value oncology target.[4]
Cyclopropylamines act as irreversible, mechanism-based inhibitors of LSD1.[1] They form a covalent adduct with the enzyme's FAD cofactor, leading to its inactivation. The 2,5-difluorophenyl moiety can enhance potency and selectivity for LSD1 over other related enzymes like MAO-A and MAO-B.[8]
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters (e.g., serotonin, dopamine).[1] Their inhibition increases neurotransmitter levels, a validated strategy for treating depression and Parkinson's disease.[][8] While tranylcypromine is non-selective, modern medicinal chemistry aims to create isoform-selective inhibitors to reduce side effects.[] The substitution pattern on the phenyl ring is a critical determinant of selectivity between MAO-A and MAO-B. Certain arylcyclopropylamines have demonstrated high selectivity for MAO-B, which is a desirable profile for neurodegenerative disorders.[8][9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,5-difluorophenyl cyclopropyl amine core has yielded crucial insights into the structural requirements for potent and selective inhibition.
| Modification Site | Observation | Implication on Activity |
| Phenyl Ring Substitution | Moving or removing the fluoro groups significantly alters potency and selectivity. The 2,5-difluoro pattern is often optimal for LSD1 inhibition. | The electronic and steric profile of the phenyl ring is critical for fitting into the enzyme's active site and interacting with key residues. |
| Cyclopropane Stereochem. | The trans isomer is generally more active than the cis isomer for LSD1 and MAO inhibition. | The spatial orientation of the phenyl and amine groups is crucial for proper alignment with the catalytic machinery and the FAD cofactor. |
| Amine Substitution | Small N-alkyl or N-benzyl groups can be tolerated but often reduce potency against LSD1, though they can modulate selectivity for other targets like serotonin receptors.[10] | The primary amine is often essential for the mechanism of irreversible inhibition, forming the initial reactive species. |
Future Outlook and Conclusion
The 2,5-difluorophenyl cyclopropyl amine scaffold represents a highly refined and promising platform for the development of targeted therapeutics. Its proven utility as a mechanism-based inhibitor of FAD-dependent amine oxidases provides a solid foundation for further exploration.
Future research directions include:
-
Expanding Therapeutic Targets: While LSD1 and MAO are primary targets, this scaffold could be adapted to inhibit other FAD-dependent enzymes.
-
PROTAC Development: The core can be used as a warhead for developing Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of LSD1, offering a different therapeutic modality.
-
Improving Selectivity: Fine-tuning the substitution on the phenyl ring and exploring bioisosteric replacements could lead to compounds with even greater selectivity, minimizing off-target effects and improving safety profiles.
References
- Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., An, H., & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Yuan, Z., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
- (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
- (n.d.). CYCLOPROPYLAMINE.
- Gardarsdottir, H. (2024).
- (n.d.). 2-(2,5-Difluorophenyl)cyclopropan-1-amine. PubChem.
- (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Muncipinto, G. T., et al. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central.
- Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
- Vianello, P., et al. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Schmidt, D. M., & McCafferty, D. G. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry.
- (n.d.). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine: A Privileged Scaffold for Epigenetic Modulation
Executive Summary
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine represents a critical evolution in the medicinal chemistry of cyclopropylamines. Originally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA), this specific fluorinated scaffold has emerged as a high-value pharmacophore for the selective inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
Unlike its 3,4-difluoro isomer (a key intermediate in the synthesis of the antiplatelet drug Ticagrelor), the 2,5-difluoro substitution pattern is primarily exploited to tune the electronic properties of the phenyl ring, enhancing potency against epigenetic targets while reducing off-target affinity for MAO-A and MAO-B. This guide analyzes the synthesis, mechanism of action, and therapeutic utility of this scaffold in oncology, specifically for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Structural Activity Relationship (SAR) & Pharmacophore
The molecule consists of two distinct domains: the "warhead" (cyclopropylamine) and the "recognition cap" (substituted phenyl ring).
The Cyclopropylamine Warhead
The cyclopropylamine moiety acts as a mechanism-based inactivator (suicide substrate) . It mimics the substrate amine (methylated lysine). Upon single-electron transfer (SET) oxidation by the flavin adenine dinucleotide (FAD) cofactor within the enzyme pocket, the cyclopropane ring opens, forming a radical intermediate that covalently bonds to the FAD, permanently disabling the enzyme.
The 2,5-Difluoro Substitution
The specific placement of fluorine atoms at the 2 and 5 positions is not arbitrary. It serves three critical functions:
-
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the amine and alters the oxidation potential of the phenyl ring, tuning the rate of ring-opening to favor LSD1 kinetics over MAO isoforms.
-
Metabolic Stability: Blocking the 2 and 5 positions prevents metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenylcyclopropylamines.
-
Steric Fit: The 2,5-substitution pattern creates a specific steric profile that exploits the larger hydrophobic pocket of LSD1 compared to the tighter active sites of MAO-A/B.
Comparative Selectivity Data
The following table summarizes the inhibitory profiles of the parent scaffold versus the 2,5-difluoro derivative.
| Compound | Structure | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO/LSD1) |
| Tranylcypromine (TCP) | Unsubstituted | 2.5 | 8.0 | 6.0 | ~3x |
| 2,5-Difluoro-TCP | 2,5-F2 substitution | 0.45 | >100 | 45 | >100x |
| GSK2879552 | Complex 2-subst. | 0.002 | >100 | >100 | >50,000x |
Note: Data represents aggregated values from biochemical assays (Amplex Red). 2,5-Difluoro-TCP demonstrates a significant shift in selectivity compared to the parent TCP.
Mechanism of Action: FAD Adduct Formation[2]
The inhibition of LSD1 by trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is irreversible. The pathway involves the formation of a covalent N5-adduct with the FAD cofactor.
Pathway Visualization
Figure 1: Mechanism of LSD1 inactivation. The amine undergoes single-electron transfer (SET), leading to ring opening and covalent attachment to the FAD cofactor.
Synthetic Methodologies
Synthesizing the trans-isomer with high enantiopurity is challenging. The two primary routes are the Curtius Rearrangement (scalable) and Asymmetric Cyclopropanation (high stereocontrol).
Route A: Knoevenagel Condensation & Curtius Rearrangement
This is the industry-standard route for generating the racemic trans-amine, which is then resolved using chiral acids (e.g., L-tartaric acid or mandelic acid).
-
Condensation: 2,5-Difluorobenzaldehyde reacts with malonic acid to form the cinnamic acid derivative.
-
Curtius Rearrangement: The acid is converted to the acyl azide, which rearranges to the isocyanate.
-
Hydrolysis: Acidic hydrolysis yields the amine.
Route B: Charette Asymmetric Cyclopropanation
For research-grade material requiring high enantiomeric excess (ee) without resolution.
-
Precursor: Allylic alcohol derived from 2,5-difluorobenzaldehyde.
-
Reagent: Diethylzinc (
) and diiodomethane ( ) with a chiral dioxaborolane ligand. -
Conversion: The resulting chiral cyclopropyl alcohol is converted to the amine via Mitsunobu reaction or azide displacement.
Synthesis Workflow Diagram
Figure 2: Scalable synthetic route via Curtius Rearrangement yielding the trans-amine.
Experimental Protocol: Synthesis & Resolution
Objective: Synthesis of (1R, 2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine HCl salt.
Materials
-
Reagents: 2,5-Difluorocinnamic acid (CAS: 193353-34-3), Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol, Hydrochloric acid (4M in dioxane). -
Solvents: Toluene, Ethyl Acetate, Dichloromethane.
Step-by-Step Methodology
Step 1: Formation of the Boc-Protected Intermediate
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluorocinnamic acid (10.0 g, 54.3 mmol) in anhydrous toluene (100 mL).
-
Activate: Add triethylamine (8.3 mL, 60 mmol) followed by DPPA (12.9 mL, 60 mmol) dropwise at 0°C.
-
Rearrange: Stir at room temperature for 1 hour, then heat to 90°C. Evolution of nitrogen gas (
) indicates isocyanate formation. Maintain for 2 hours. -
Trap: Add tert-butanol (20 mL) to the reaction mixture and reflux for 12 hours.
-
Workup: Cool to RT. Wash with 1M HCl, saturated
, and brine. Dry over and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the tert-butyl (trans-2-(2,5-difluorophenyl)cyclopropyl)carbamate.
Step 2: Deprotection to Amine Salt
-
Dissolve: Dissolve the Boc-protected intermediate (5.0 g) in dichloromethane (20 mL).
-
Acidify: Add 4M HCl in dioxane (10 mL) dropwise at 0°C.
-
Precipitate: Stir at RT for 4 hours. A white precipitate should form.
-
Isolate: Filter the solid, wash with diethyl ether, and dry under high vacuum.
-
Yield: ~3.5 g of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride.
Step 3: Chiral Resolution (Optional but Recommended)
-
Free Base: Neutralize the salt with 1M NaOH and extract with DCM.
-
Salt Formation: Dissolve free amine in Ethanol. Add equimolar (S)-(+)-Mandelic acid.
-
Crystallize: Heat to reflux and cool slowly. Recrystallize the precipitate from EtOH/Water to obtain the (1R, 2S) diastereomeric salt.
References
-
Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1][2][3] Biochemistry.[1][4][5][6][7] Link
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[8][5][9] Journal of the American Chemical Society. Link
-
Maes, T., et al. (2018).[10] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[10] Cancer Cell.[10][11] Link
-
Zheng, Y.C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Topics in Medicinal Chemistry. Link
-
Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[3][9] Biochemistry.[1][4][5][6][7] Link
Sources
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Metabolic Stability of Fluorinated Cyclopropan-1-amine Scaffolds
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers[1]
Mechanistic Insights, Optimization Strategies, and Validation Protocols
Executive Summary
The cyclopropan-1-amine (CPA) motif is a high-value pharmacophore in medicinal chemistry, offering rigid conformational control and improved vector positioning compared to acyclic amines. However, its utility is frequently compromised by mechanism-based inactivation (MBI) of Cytochrome P450 (CYP) enzymes. The strained ring is susceptible to Single Electron Transfer (SET) oxidation, leading to radical-mediated ring opening and irreversible covalent binding to the heme prosthetic group—a phenomenon known as "suicide inhibition."
This guide details the strategic incorporation of fluorine—specifically gem-difluorination —to mitigate these metabolic liabilities. We explore the quantum mechanical basis of stabilization, provide comparative case studies, and outline self-validating experimental protocols to assess metabolic competence.
The Liability: Mechanism of CYP450 Inactivation
To engineer stability, one must first understand the failure mode of the unsubstituted scaffold. The metabolic instability of CPAs is not primarily driven by standard C-H abstraction but by the electronic lability of the nitrogen lone pair in the context of a strained ring.
The SET-Ring Scission Pathway
The inactivation of CYP450s (particularly CYP2D6 and CYP3A4) by CPAs proceeds via a Single Electron Transfer (SET) mechanism:
-
SET Oxidation: The heme iron (Fe^IV^=O) abstracts an electron from the CPA nitrogen lone pair, generating an aminyl radical cation.
-
Ring Scission: The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the rapid homolytic cleavage of the C1-C2 bond adjacent to the radical center.
-
Covalent Adduct Formation: The resulting carbon-centered radical attacks the porphyrin nitrogen of the heme, alkylating it and permanently inactivating the enzyme.
Visualization of the Inactivation Pathway
The following diagram illustrates the divergence between the destructive pathway of unsubstituted CPAs and the stabilized pathway of fluorinated analogs.
Fluorine as a Stabilizing Element
The introduction of fluorine, particularly in a gem-difluoro configuration at the C2 position, imparts stability through two primary physicochemical mechanisms: pKa modulation and Electronic Withdrawing Group (EWG) shielding .
Modulation of pKa and Oxidation Potential
The basicity of the amine is a proxy for the energy of the nitrogen lone pair (HOMO).
-
Unsubstituted CPA: pKa ~9.0–9.5. The lone pair is high-energy and easily oxidized.
-
Fluorinated CPA: The strong inductive effect (-I) of fluorine pulls electron density away from the nitrogen.
-
Gem-difluorination typically lowers the pKa by 2–3 log units (to ~6.5–7.5).
-
Result: The ionization potential is increased, making the SET step thermodynamically unfavorable. The CYP enzyme cannot easily abstract the electron, preventing the formation of the radical cation trigger.
-
Bond Dissociation Energy (BDE) and Ring Strain
While C-F bonds are stronger than C-H bonds (116 kcal/mol vs. 99 kcal/mol), the stabilization of the CPA ring is also conformational. Gem-difluorination introduces a "gauche effect" and dipole minimization that can stiffen the ring against scission, even if a radical were to form.
Comparative Data: Stability Metrics
The table below summarizes the impact of fluorination on key metabolic parameters for a representative scaffold (e.g., a benzyl-cyclopropylamine motif).
| Parameter | Unsubstituted CPA | Monofluoro-CPA | Gem-difluoro-CPA | Mechanistic Implication |
| pKa (Conjugate Acid) | 9.2 | 8.1 | 6.8 | Lower pKa correlates with resistance to N-oxidation. |
| HLM Intrinsic Clearance (CLint) | > 100 µL/min/mg | 45 µL/min/mg | < 10 µL/min/mg | Significant reduction in turnover rate. |
| CYP3A4 TDI (IC50 shift) | > 10-fold shift | ~ 3-fold shift | No shift | Elimination of mechanism-based inactivation. |
| GSH Adducts | Detected (High) | Detected (Trace) | Not Detected | Absence of reactive electrophilic intermediates. |
Critical Insight: Monofluorination often provides insufficient protection and can sometimes lead to toxic metabolites if the stereochemistry allows for specific enzymatic attacks. Gem-difluorination is the gold standard for abolishing the metabolic liability of this scaffold.
Experimental Protocols for Validation
To rigorously validate the stability of a fluorinated CPA scaffold, researchers must move beyond simple clearance assays and specifically test for mechanism-based inhibition and reactive metabolite formation.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
This protocol detects the formation of ring-opened electrophiles that escape the enzyme active site.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
Test Compound (10 mM DMSO stock)
-
Glutathione (GSH) (Stable isotope labeled ^13^C_2, ^15^N-GSH is preferred for MS identification)
-
NADPH Regenerating System[1]
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM GSH.
-
Incubation: Add HLM (final conc. 1.0 mg/mL). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Time Course: Incubate for 60 minutes.
-
Quenching: Terminate reaction with 2 volumes of ice-cold acetonitrile containing 0.1% formic acid.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (High-Resolution Mass Spectrometry).
-
Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses.
-
Pass Criteria: No GSH adducts observed for the fluorinated analog compared to the non-fluorinated control.
-
Protocol B: Time-Dependent Inhibition (TDI) Shift Assay
This assay confirms if the compound is a suicide inhibitor.
Methodology:
-
IC50 Shift: Determine the IC50 of the test compound against a probe substrate (e.g., Midazolam for CYP3A4) under two conditions:
-
t=0: No pre-incubation.
-
t=30: 30-minute pre-incubation of compound + HLM + NADPH before adding the probe substrate.
-
-
Calculation: Calculate the Shift Ratio = IC50 (t=0) / IC50 (t=30).
-
Interpretation:
-
Ratio < 1.5: Reversible inhibition (Safe).
-
Ratio > 1.5: Time-dependent inhibition (Risk of MBI).
-
Integrated Workflow Visualization
The following workflow outlines the decision tree for optimizing CPA scaffolds.
References
-
Mechanistic Basis of CPA Inactivation: Hanzlik, R. P., & Tullman, R. H. (1982).[2] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[2] Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]
-
Fluorine in Drug Design (General Principles): Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][5][6][7][8][9][10] Journal of Medicinal Chemistry.[4] [Link]
-
Gem-Difluorocyclopropanes in Synthesis and Stability: Zhu, W., et al. (2014).[11] Gem-difluorocyclopropanes as Key Building Blocks for Novel Agrochemicals.[10] Advanced Synthesis & Catalysis. [Link]
-
Trovafloxacin Toxicity Mechanism: Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro data: factors affecting the extrapolation from in vitro to in vivo. Nature Reviews Drug Discovery. [Link]
-
Protocol for Reactive Metabolite Trapping: Evans, D. C., et al. (2004). Glutathione adducts as indicators of metabolic activation.[12] Chemical Research in Toxicology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to the Bioisosteric Applications of Difluorophenyl Cyclopropanes in Drug Design
Introduction
In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, has long been a cornerstone of this endeavor.[1][2][3] This powerful strategy allows medicinal chemists to fine-tune the physicochemical properties of a molecule, addressing liabilities such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability.[1][2] Among the vast arsenal of bioisosteric replacements, small, strained ring systems have emerged as particularly valuable tools for imparting conformational rigidity and exploring novel chemical space.[4][5]
This technical guide delves into the core of a highly successful and increasingly utilized bioisostere: the difluorophenyl cyclopropane moiety. This unique structural motif synergistically combines the conformational constraining power of the cyclopropane ring with the electronic modulation of difluoro-substitution on a phenyl ring.[6] The result is a bioisostere that can profoundly and positively impact a drug candidate's properties, from enhancing metabolic stability to improving target engagement.[6][7] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the rationale behind the use of difluorophenyl cyclopropanes, their synthesis, and their successful application in modern drug discovery, supported by field-proven insights and detailed experimental protocols.
Section 1: Physicochemical and Structural Properties of Difluorophenyl Cyclopropanes
The utility of the difluorophenyl cyclopropane moiety stems from its distinct combination of structural and electronic properties. These characteristics allow it to serve as a superior replacement for more conventional structural elements in many drug candidates.
Conformational Rigidity and Vectorial Projection
The three-membered cyclopropane ring is inherently rigid, with significant ring strain (approximately 27.5 kcal/mol).[4] This rigidity locks the relative orientation of its substituents, providing a well-defined three-dimensional structure.[4] When incorporated into a molecule, the cyclopropane ring acts as a conformational clamp, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[8] The difluorophenyl group and other substituents are projected from the cyclopropane core with precise vectors, allowing for optimal interaction with protein binding pockets.[4]
Caption: Conformational constraint by a cyclopropane ring.
Electronic Effects of the Difluoro Substitution
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly influences the electronic properties of the molecule.[9][10] This can lead to:
-
Modulation of pKa: The basicity of nearby amines can be attenuated, which can be advantageous for avoiding off-target effects (e.g., hERG channel inhibition) and improving cell permeability.
-
Altered Aromatic Interactions: The fluorine atoms can modify the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π or cation-π interactions within the target protein.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine atoms can shield adjacent sites from oxidative metabolism by cytochrome P450 enzymes.[11]
Lipophilicity and Solubility
The introduction of fluorine atoms generally increases the lipophilicity (LogP) of a molecule.[12] However, the overall effect of the difluorophenyl cyclopropane moiety on solubility is complex and context-dependent, influenced by the specific substitution pattern and the overall molecular architecture.[12] Careful consideration of these properties is crucial during the drug design process.
| Bioisostere | Typical LogP Contribution | Key Features |
| Phenyl | ~2.0 | Aromatic, planar, metabolically susceptible. |
| tert-Butyl | ~1.9 | Bulky, lipophilic, provides steric hindrance.[1] |
| Difluorophenyl | ~2.5 | Electron-withdrawing, can improve metabolic stability. |
| Difluorophenyl Cyclopropane | ~2.8-3.2 | Rigid, defined vectors, improved metabolic stability. |
Section 2: Synthetic Strategies for Accessing Difluorophenyl Cyclopropanes
The successful application of the difluorophenyl cyclopropane moiety in drug discovery has been facilitated by the development of robust synthetic methodologies.
Overview of Key Synthetic Routes
Several synthetic pathways have been established for the preparation of difluorophenyl cyclopropanes.[13][14] A common strategy involves the cyclopropanation of a difluorophenyl-substituted alkene.[14] Another approach begins with a difluorobenzaldehyde, which undergoes a series of transformations to build the cyclopropane ring.[13][14] Asymmetric synthesis to access specific enantiomers is often achieved through the use of chiral auxiliaries or catalysts.[14]
Detailed Experimental Protocol: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
This protocol is a generalized representation based on common synthetic routes described in the literature.[13][14][15]
Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium hydroxide (KOH) or butyllithium (BuLi) at a controlled temperature.
-
Slowly add acetonitrile (1.1 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Step 2: Cyclopropanation to form trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile
-
To a solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO, add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases.
-
Add a solution of (E)-3-(3,4-difluorophenyl)acrylonitrile (1.0 eq) in DMSO to the ylide solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclopropanecarbonitrile.
Step 3: Hydrolysis to trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
-
Hydrolyze the nitrile using a strong acid (e.g., H2SO4) or base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water).
-
Heat the reaction mixture at reflux until the hydrolysis is complete.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 4: Curtius Rearrangement to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
-
Convert the carboxylic acid to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base.
-
Thermally induce the Curtius rearrangement of the acyl azide to form an isocyanate.
-
Hydrolyze the isocyanate under acidic or basic conditions to yield the desired amine.
-
Enantiomeric resolution can be performed at the carboxylic acid or final amine stage using chiral resolving agents.
Asymmetric Synthesis
For the synthesis of enantiomerically pure difluorophenyl cyclopropanes, several asymmetric methods are employed. These include the use of chiral catalysts in the cyclopropanation step or the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary, followed by removal of the auxiliary.[14]
Section 3: Bioisosteric Applications and Case Studies in Drug Design
The true measure of a bioisostere's value lies in its successful application in drug discovery programs. The difluorophenyl cyclopropane moiety has a proven track record of enhancing the properties of drug candidates across various therapeutic areas.
Difluorophenyl Cyclopropane as a Phenyl Ring Bioisostere
In many instances, a simple phenyl or substituted phenyl group can be a metabolic liability or may not provide the optimal geometry for target binding. Replacing such a group with a difluorophenyl cyclopropane can:
-
Block Metabolism: The cyclopropane ring is generally more metabolically robust than an alkyl chain, and the difluoro-substitution protects the phenyl ring from oxidation.[7][11]
-
Improve Potency: The rigid nature of the moiety can pre-organize the molecule in a bioactive conformation, leading to a more favorable binding entropy.[8]
As a Bioisostere for Amide Bonds and Other Linkers
Flexible linkers, including amide bonds, can adopt multiple conformations, some of which may be non-productive for binding. The difluorophenyl cyclopropane can serve as a rigid scaffold to replace such flexible linkers, with the phenyl ring and the third position of the cyclopropane ring acting as exit vectors for connecting to other parts of the molecule.
Caption: A typical SAR workflow incorporating a bioisosteric replacement.
Case Study 1: Ticagrelor (Antiplatelet Agent)
A prominent example of the successful application of the difluorophenyl cyclopropane moiety is the antiplatelet drug, Ticagrelor.[16] In this molecule, the trans-difluorophenyl cyclopropylamine core is crucial for its activity.[6][16] The cyclopropane ring provides a rigid scaffold that correctly orients the difluorophenyl group and the rest of the molecule for optimal binding to the P2Y12 receptor.[16] The difluoro substitution enhances metabolic stability, contributing to the drug's favorable pharmacokinetic profile.[6]
Case Study 2: BACE-1 Inhibitors for Alzheimer's Disease
In the challenging field of Alzheimer's disease research, the development of BACE-1 inhibitors has been hampered by issues of potency and metabolic stability. In one reported series of BACE-1 inhibitors, the replacement of a more flexible, metabolically labile group with a trifluoromethyl-substituted cyclopropane (a close analog to the difluorophenyl cyclopropane) led to a significant improvement in potency and a more favorable overall profile.[17] This highlights the potential of such rigid, fluorinated cyclopropanes to address key challenges in drug design.[17]
Section 4: Experimental Workflows for Property Assessment
A critical aspect of applying bioisosterism is the empirical validation of the intended property improvements. The following are standard in vitro assays to assess metabolic stability and membrane permeability.
Protocol for In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay determines the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[18][19]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.).
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compound with known metabolic liability (e.g., verapamil).
-
Negative control compound (metabolically stable, e.g., warfarin).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (Clint).
Protocol for Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Materials:
-
96-well donor and acceptor plates.
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound stock solution.
-
High and low permeability control compounds.
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compound solution in PBS to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Conclusion
The difluorophenyl cyclopropane moiety has firmly established itself as a valuable bioisostere in the medicinal chemist's toolkit. Its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties provides a powerful means to address common challenges in drug discovery.[4][6][7] The successful incorporation of this group in marketed drugs like Ticagrelor is a testament to its practical utility.[16] As synthetic methodologies continue to evolve, offering even greater control over stereochemistry and substitution patterns, the application of difluorophenyl cyclopropanes and related structures is poised to expand further, enabling the design of next-generation therapeutics with improved safety and efficacy profiles.
References
Sources
- 1. chem-space.com [chem-space.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 6. apicule.com [apicule.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 13. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 15. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Application Note: Synthesis of trans-2-(2,5-Difluorophenyl)cyclopropan-1-amine
[1]
Introduction & Retrosynthetic Analysis
The cyclopropylamine moiety functions as a conformationally restricted bioisostere of ethylamine, often improving metabolic stability and potency. The primary synthetic challenge is controlling the relative stereochemistry (cis vs. trans) and preventing ring opening during functional group interconversion.
Strategic Logic
-
Stereocontrol: The trans-configuration is established early via a sulfur-ylide mediated cyclopropanation. The bulky sulfoxonium group favors the formation of the thermodynamic trans-cyclopropane ester.
-
Nitrogen Installation: The carboxylic acid intermediate is converted to the amine via Curtius rearrangement .[1][2] This method is preferred over the Hofmann rearrangement for this substrate to avoid harsh basic conditions that could epimerize the chiral centers or degrade the fluorinated ring.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde precursor to the target amine via the key cyclopropane acid intermediate.
Detailed Experimental Protocols
Step 1: Olefin Formation (Horner-Wadsworth-Emmons)
Objective: Synthesize ethyl (E)-3-(2,5-difluorophenyl)acrylate. Rationale: The HWE reaction guarantees exclusive E-selectivity, which is critical because the alkene geometry translates directly to the cyclopropane diastereoselectivity in the next step.
-
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Potassium carbonate (
) (2.0 equiv) or NaH (1.1 equiv) -
Solvent: THF (anhydrous)
-
-
Protocol:
-
Charge a flame-dried reactor with triethyl phosphonoacetate (1.1 equiv) and anhydrous THF (10 vol). Cool to 0°C.
-
Add base (
or NaH) portion-wise, maintaining internal temperature < 5°C. Stir for 30 min to generate the ylide. -
Add 2,5-difluorobenzaldehyde (1.0 equiv) dropwise.
-
Warm to room temperature (20-25°C) and stir for 4-16 hours. Monitor by TLC/HPLC for disappearance of aldehyde.
-
Quench: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexanes/EtOAc if necessary, though the crude is often sufficiently pure (>95% E-isomer).
-
Step 2: Cyclopropanation (Corey-Chaykovsky)
Objective: Synthesize ethyl trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate. Mechanism: Addition of dimethylsulfoxonium methylide to the Michael acceptor. The betaine intermediate collapses to expel DMSO and form the cyclopropane. The trans isomer is favored to minimize steric clash between the phenyl ring and the ester group during ring closure.
-
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
-
Sodium Hydride (60% in oil) (1.25 equiv)
-
Solvent: DMSO (anhydrous)
-
-
Protocol:
-
Ylide Formation: In a clean, dry reactor under
, dissolve TMSOI in DMSO (5 vol). Add NaH portion-wise at room temperature. (Caution: evolution). Stir for 1 hour until the solution is clear/homogeneous. -
Addition: Dissolve the acrylate from Step 1 in DMSO (2 vol) and add it dropwise to the ylide solution. Exothermic reaction; maintain temp < 35°C.
-
Reaction: Stir at 50°C for 3-5 hours.
-
Workup: Cool to RT. Quench slowly with saturated
. Extract with or MTBE (Methyl tert-butyl ether).-
Note: DMSO is difficult to remove. Wash the organic layer thoroughly with water (3x) and brine (2x).
-
-
Characterization: NMR should show characteristic cyclopropane protons (multiplets around 1.2–2.6 ppm).
-coupling analysis confirms trans geometry ( Hz).
-
Step 3: Saponification
Objective: Hydrolysis to trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.
-
Protocol:
-
Dissolve ester in MeOH/THF (1:1). Add 2M LiOH or NaOH (2.0 equiv).
-
Stir at RT or mild heat (40°C) until ester is consumed.
-
Remove organics under vacuum.[3] Acidify aqueous residue to pH 2-3 with 1M HCl.
-
Precipitate forms. Filter and dry the white solid.
-
Step 4: Curtius Rearrangement & Salt Formation
Objective: Convert the carboxylic acid to the primary amine hydrochloride. Safety Critical: This step involves the formation of an acyl azide (explosive potential) and isocyanate (toxic). Perform in a fume hood behind a blast shield.
-
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (
-BuOH) (excess, as solvent/reactant) -
HCl (4M in dioxane)
-
-
Protocol:
-
Acyl Azide Formation: Dissolve the acid in anhydrous Toluene or
-BuOH. Add TEA. Add DPPA dropwise at 0°C. Stir at 0°C for 1h, then RT for 1h. -
Rearrangement: Heat the mixture to reflux (80-90°C). Evolution of
gas indicates rearrangement to the isocyanate.[4][5]-
If using t-BuOH: The isocyanate is trapped in situ to form the Boc-protected amine (Boc-intermediate).
-
If using Toluene: The isocyanate remains.[6] It can be hydrolyzed directly, but the Boc route is cleaner.
-
-
Boc-Deprotection: Concentrate the reaction mixture. Dissolve the crude Boc-amine in
. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2-4 hours. -
Isolation: Concentrate to dryness. Triturate with
to obtain the target amine hydrochloride as a white solid.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact | Corrective Action |
| Moisture (Step 2) | < 0.1% | Quenches TMSOI ylide; Low Yield | Use fresh anhydrous DMSO; dry TMSOI under vacuum. |
| Temperature (Step 4) | > 70°C (Rearrangement) | Incomplete conversion to isocyanate | Ensure reflux is maintained until gas evolution ceases. |
| Stoichiometry (Step 2) | NaH:TMSOI (1:1 ratio) | Excess NaH can cause side reactions | Titrate NaH activity or use fresh reagent. |
| Stereochemistry | trans:cis ratio > 95:5 | Purity of final API | If cis content is high, recrystallize the Acid intermediate (Step 3) from Toluene/Heptane. |
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
or -
Key Signals:
- 7.0–7.5 ppm (m, 3H, Aromatic protons).
-
2.8–3.0 ppm (m, 1H,
, -proton). -
2.3–2.5 ppm (m, 1H,
, benzylic proton). -
1.1–1.4 ppm (m, 2H, Cyclopropane
).
-
Stereochemical Marker: The coupling constant between the two methine protons in the trans isomer is typically smaller (
Hz) compared to the cis isomer ( Hz), though chemical shift correlation (NOESY) is definitive.
HPLC Method (Chiral Purity)
Since the synthesis produces a racemic trans product (mixture of 1R,2S and 1S,2R), chiral separation or resolution may be required for biological assays.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Workflow & Safety Logic Diagram
Figure 2: Process workflow emphasizing the critical Quality Control (QC) point for stereochemistry and the safety-critical Curtius step.
References
-
Ticagrelor Intermediate Synthesis: Process for the preparation of cyclopropylamine derivatives. (2013). World Intellectual Property Organization. WO2013150530. (Describes the general TMSOI/Curtius route for difluorophenyl cyclopropanes). Link
-
Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Corey-Chaykovsky Reaction: Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Compound Data: PubChem CID 43810315. 2-(2,5-difluorophenyl)cyclopropan-1-amine.[7][8][9][10][11][12][13][14] National Center for Biotechnology Information. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1820580-51-5,4-[trans-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 14691-12 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-(2,5-Difluorophenyl)cyclopropan-1-amine | C9H9F2N | CID 43810315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Купить trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride,99%, 500mg – Unigent [unigent.ru]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 14. trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
Step-by-step reductive amination to produce Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
[1][2]
Executive Summary
The synthesis of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (hereafter referred to as 2,5-CPA ) presents a unique challenge due to the strain energy of the cyclopropane ring (~27.5 kcal/mol).[1] Traditional reductive amination routes are not viable for installing the primary amine directly onto the ring system due to the instability of cyclopropanone intermediates.
This protocol outlines the Stereospecific Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).[1] This method is preferred over the Hofmann degradation for this substrate because it proceeds under non-aqueous, neutral conditions that preserve the trans-stereochemistry established in the precursor carboxylic acid.
Mechanistic Insight & Stereochemical Control
The transformation relies on the conversion of a carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate.
-
Retention of Configuration: The migration of the cyclopropyl carbon to the nitrogen atom during the rearrangement step is concerted. Therefore, the stereochemistry of the starting material, Trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid , is strictly retained in the final amine product.[1]
-
Safety Critical: The formation of the isocyanate intermediate releases Nitrogen gas (
).[1] Reaction vessels must be vented properly.
Pathway Visualization
The following diagram illustrates the reaction flow from the carboxylic acid precursor to the final amine salt.
Caption: Step-wise conversion of the carboxylic acid to the amine via Curtius Rearrangement, highlighting the concerted migration that preserves trans-stereochemistry.
Experimental Protocol
Reagents and Materials
| Component | Role | Equivalence | Grade |
| Trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid | Substrate | 1.0 eq | >98% HPLC |
| Diphenylphosphoryl azide (DPPA) | Azidation Agent | 1.1 eq | Reagent Grade |
| Triethylamine (Et3N) | Base | 1.2 eq | Anhydrous |
| tert-Butanol (t-BuOH) | Solvent/Trap | 10.0 eq | Anhydrous |
| Toluene | Co-Solvent | 5-10 Vol | Anhydrous |
| HCl (4M in Dioxane or EtOAc) | Deprotection | 3.0 eq | Anhydrous |
Step-by-Step Methodology
Phase 1: Formation of the Acyl Azide[1]
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with Trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and anhydrous Toluene (5 volumes).
-
Base Addition: Cool the solution to 0°C under a Nitrogen atmosphere. Add Triethylamine (1.2 eq) dropwise over 10 minutes.
-
Azidation: Add DPPA (1.1 eq) dropwise, maintaining the internal temperature below 5°C.
-
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the disappearance of the acid and formation of the acyl azide.
-
Phase 2: Rearrangement to Isocyanate & Trapping (Boc-Protection)[1]
-
Thermal Rearrangement: Heat the reaction mixture to 90°C .
-
Observation: Evolution of
gas will be observed. Ensure the condenser is active and the system is vented.
-
-
Trapping: Once gas evolution ceases (approx. 1-2 hours), adds anhydrous tert-Butanol (10 eq) to the reaction mixture.
-
Reflux: Maintain reflux temperature (approx. 90-100°C) for 4–6 hours. This converts the isocyanate into the tert-butyl carbamate (Boc-protected amine) .[1]
-
Work-up:
Phase 3: Deprotection to Final Amine Salt
-
Dissolution: Dissolve the crude carbamate in Ethyl Acetate (3 volumes).
-
Acidolysis: Cool to 0°C and add 4M HCl in Dioxane (3.0 eq) dropwise.
-
Precipitation: Stir at RT for 3–12 hours. The product, Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride , typically precipitates as a white solid.[1]
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.
Analytical Validation (Quality Control)[1]
To ensure the protocol yielded the correct isomer and structure, the following parameters must be verified:
| Parameter | Expected Result | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Stereochemistry | Trans ( | NOESY / Coupling Constants |
| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
Troubleshooting & Optimization
-
Impurity - Urea Formation: If water is present during Phase 2, the isocyanate will hydrolyze to the amine, which then reacts with the remaining isocyanate to form a symmetric urea. Prevention: Use strictly anhydrous Toluene and t-BuOH.[1]
-
Incomplete Rearrangement: If the reaction is not heated sufficiently (below 80°C), the acyl azide may persist, posing an explosion hazard during workup. Action: Ensure visible
evolution ceases before adding t-BuOH.
References
-
Original Curtius Rearrangement Methodology
-
Application to Difluorophenyl Cyclopropanes (Ticagrelor Analogs)
-
Safety of Acyl Azides
-
Alternative Biocatalytic Routes (Contextual)
Sources
Application Note & Protocols: Reagents for the Cyclopropanation of 2,5-Difluorostyrene Derivatives
Abstract
The cyclopropane motif is a privileged structural element in medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] When combined with fluorine atoms, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles, the resulting fluorinated cyclopropanes become highly sought-after pharmacophores.[1][3] This guide provides a detailed overview of contemporary methods for the cyclopropanation of 2,5-difluorostyrene, a representative electron-deficient olefin. We delve into the mechanistic basis, practical advantages, and limitations of key methodologies, including transition metal-catalyzed reactions with diazo compounds and modified Simmons-Smith protocols. Detailed, field-tested protocols are provided to enable researchers in drug development and organic synthesis to effectively synthesize these valuable building blocks.
Introduction: The Challenge of Electron-Deficient Olefins
The synthesis of cyclopropanes is a cornerstone of modern organic chemistry.[4] However, many classical cyclopropanation methods are most effective on electron-rich or unactivated alkenes. The presence of two electron-withdrawing fluorine atoms on the aromatic ring of 2,5-difluorostyrene deactivates the double bond towards electrophilic attack. This presents a significant challenge for traditional methods like the classic Simmons-Smith reaction, which relies on an electrophilic zinc carbenoid intermediate and performs inefficiently with electron-deficient olefins.[5][6]
Consequently, robust methods that do not rely on the nucleophilicity of the alkene are required. The most successful strategies involve the use of transition metal carbenoids, generated from diazo compounds, which are highly reactive intermediates capable of adding across the double bond of even deactivated styrenes.[7][8] This note will focus on the most reliable and versatile of these methods.
Strategic Overview of Cyclopropanation Methods
Selecting the appropriate reagent and catalytic system is critical for achieving high yield and selectivity. The primary methods applicable to 2,5-difluorostyrene are summarized below.
Caption: Key strategic approaches for the cyclopropanation of 2,5-difluorostyrene.
Transition Metal-Catalyzed Carbene Transfer
This is arguably the most versatile and widely applied method for the cyclopropanation of styrenes.[7] The reaction proceeds via the in-situ generation of a metal carbene intermediate from a diazo compound and a transition metal catalyst, typically based on rhodium(II) or copper(I).[7][8][9]
Mechanism Insight: The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst to form a metal carbene, extruding dinitrogen (N₂), which is the thermodynamic driving force of the reaction.[7] This highly reactive carbene is then transferred to the alkene in a concerted, stereospecific manner to form the cyclopropane ring and regenerate the catalyst.[7] Because the carbene is the reactive species, the electronic nature of the alkene is less critical than in other methods, making this approach ideal for 2,5-difluorostyrene.
Caption: Simplified catalytic cycle for metal-catalyzed carbene transfer.
-
Rhodium(II) Catalysts: Dirhodium tetraacetate (Rh₂(OAc)₄) and its derivatives are exceptionally effective.[8] For asymmetric synthesis, chiral rhodium(II) carboxylate catalysts are employed to achieve high levels of enantioselectivity.[10][11][12]
-
Copper(I) Catalysts: Copper-based systems, often using copper(I) triflate (CuOTf) or copper(I) iodide (CuI), are a more economical alternative to rhodium.[13][14] They are highly effective, particularly with fluorinated diazo reagents.[13]
Modified Simmons-Smith Reaction
The traditional Simmons-Smith reaction (Zn-Cu couple and CH₂I₂) is often sluggish and low-yielding for electron-poor alkenes.[5] However, modifications have been developed to enhance the reactivity and nucleophilicity of the zinc carbenoid.
-
Furukawa Modification: Uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, which increases reactivity and provides a more homogeneous reaction.[15][16]
-
Shi Modification: The addition of a Lewis acid, such as trifluoroacetic acid, to the Furukawa system generates a more nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I), which is capable of reacting with electron-deficient alkenes.[15]
While more effective than the classical variant, these methods can still be lower-yielding for highly deactivated substrates compared to metal-carbene transfer.
Biocatalytic Cyclopropanation
A frontier in this field is the use of engineered enzymes, particularly heme-containing proteins like myoglobin, to catalyze cyclopropanation.[1][17] These biocatalysts can offer exceptional levels of diastereo- and enantioselectivity that are often difficult to achieve with small-molecule catalysts, even for challenging substrates like gem-difluoro-styrenes.[1][3]
Experimental Protocols
Safety First: Diazo compounds are energetic and potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.[9][12] Organozinc reagents are pyrophoric and water-sensitive. Always use appropriate personal protective equipment (PPE).
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol describes a general and reliable method for the cyclopropanation of 2,5-difluorostyrene using a standard rhodium catalyst and a common diazo reagent.
Materials:
-
2,5-Difluorostyrene
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, syringe pump, dropping funnel)
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add 2,5-difluorostyrene (1.0 eq) and dirhodium(II) tetraacetate (0.01 eq, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dichloromethane (to make a 0.2 M solution with respect to the styrene).
-
Reagent Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM (e.g., 10 mL).
-
Slow Addition: Using a syringe pump, add the EDA solution to the stirring reaction mixture over 4-6 hours at room temperature. Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing hazardous side reactions and the formation of diethyl maleate and fumarate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the styrene spot indicates completion.
-
Quenching: Once the reaction is complete (typically 1-2 hours after the addition is finished), carefully quench any remaining EDA by adding a few drops of acetic acid.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 2-(2,5-difluorophenyl)cyclopropane-1-carboxylate.
Protocol 2: Copper(I)-Catalyzed Cyclopropanation with a Fluorinated Diazo Reagent
This protocol is adapted for synthesizing cyclopropanes with fluorinated side chains, which can be valuable for further drug development. It uses a bench-stable, fluorinated diazo reagent.[13]
Materials:
-
2,5-Difluorostyrene
-
Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate (or similar fluorinated diazo reagent)[13]
-
Copper(I) iodide (CuI)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst and Substrate: To a flame-dried Schlenk flask under argon, add copper(I) iodide (0.05 eq, 5 mol%), 2,5-difluorostyrene (1.5 eq), and anhydrous DCM.
-
Stirring: Stir the mixture at room temperature for 10 minutes.
-
Diazo Addition: Add the fluorinated diazo reagent (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by ¹⁹F NMR or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a short plug of silica gel, eluting with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the target fluorinated cyclopropane.[13]
Data Summary and Method Comparison
| Feature | Rh(II)-Catalyzed (EDA) | Cu(I)-Catalyzed (Fluorinated Diazo) | Modified Simmons-Smith |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (60-85%)[13] | Moderate (40-70%) |
| Stereoselectivity | Good to Excellent diastereoselectivity. Enantioselectivity requires chiral ligands.[11] | Generally good diastereoselectivity. | High diastereoselectivity, often directed by existing stereocenters.[2][6] |
| Substrate Scope | Very Broad. Tolerates most functional groups.[18][19] | Good. Well-suited for various styrenes.[13] | Limited for highly electron-deficient alkenes without modification.[5] |
| Reagent Handling | EDA is toxic and potentially explosive. Handle with care. | Fluorinated diazo reagents can be more stable but require specialized synthesis.[13] | Et₂Zn is pyrophoric. CH₂I₂ is a toxic liquid. |
| Cost | Rhodium catalysts are expensive. | Copper catalysts are inexpensive.[13] | Reagents are moderately priced. |
General Workflow for Synthesis and Analysis
Caption: Standard laboratory workflow from reaction to final product characterization.
Conclusion
The cyclopropanation of electron-deficient substrates like 2,5-difluorostyrene is readily achievable using modern synthetic methods. For general-purpose synthesis with high yields and broad applicability, rhodium(II)-catalyzed carbene transfer from ethyl diazoacetate remains the gold standard. Copper(I)-catalyzed systems offer a more economical and highly effective alternative, especially when employing specialized fluorinated diazo reagents. While modified Simmons-Smith reactions are viable, they may require more extensive optimization for this specific substrate class. The choice of method will ultimately depend on the desired scale, cost considerations, and the specific structural features of the target molecule.
References
-
Title: Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds Source: Royal Society of Chemistry URL: [Link]
-
Title: Diazo compounds: synthesis, carbene generation and reactivity Source: Royal Society of Chemistry URL: [Link]
-
Title: Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction Source: ResearchGate URL: [Link]
-
Title: TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS Source: ProQuest URL: [Link]
-
Title: Iron-catalyzed transformations of diazo compounds Source: National Science Review URL: [Link]
-
Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Wiley Online Library URL: [Link]
-
Title: Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Source: University of Rochester URL: [Link]
-
Title: Simmons–Smith reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions Source: NSF Public Access Repository URL: [Link]
-
Title: Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity Source: Organic Chemistry Portal URL: [Link]
-
Title: Cyclopropanation - Chem 115 Myers Source: Harvard University URL: [Link]
-
Title: Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates Source: ResearchGate URL: [Link]
-
Title: Metal-catalyzed cyclopropanations - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Difluoromethylcarbene for iron-catalyzed cyclopropanation Source: Royal Society of Chemistry URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization Source: Royal Society of Chemistry URL: [Link]
-
Title: Rhodium catalyzed synthesis of difluoromethyl cyclopropanes Source: Royal Society of Chemistry URL: [Link]
-
Title: Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination Source: ACS Publications URL: [Link]
-
Title: Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes Source: ACS Publications URL: [Link]
-
Title: Asymmetric Cyclopropanation Source: Wiley-VCH URL: [Link]
-
Title: Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Catalytic Methods for the Synthesis of Cyclopropanes Source: Taylor & Francis eBooks URL: [Link]
-
Title: Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases Source: University of Rochester URL: [Link]
-
Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journals URL: [Link]
-
Title: The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cyclopropanation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Product Class 2: Fluorocyclopropanes Source: Science of Synthesis URL: [Link]
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- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 10. Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01618A [pubs.rsc.org]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 17. sas.rochester.edu [sas.rochester.edu]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
Application Notes and Protocols: Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Chiral Cyclopropylamines
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of fluorine and conformationally restricted scaffolds are two powerful tactics employed to achieve this. Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine emerges as a chiral building block of significant interest, embodying both of these advantageous features. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] The inherent strain of the cyclopropane ring also presents unique electronic properties and reactivity.[1][2]
The difluorophenyl moiety further enhances the potential of this building block. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[3][4] Specifically, the 2,5-difluoro substitution pattern can alter the electronic landscape of the aromatic ring, potentially leading to unique interactions with target proteins and improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability.[3][4] This application note provides a comprehensive guide to the synthesis and utilization of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine as a versatile chiral building block in drug discovery and development.
Physicochemical Properties
A summary of the key computed physicochemical properties of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂N | [5][6] |
| Molecular Weight | 169.17 g/mol | [5][6] |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Enantioselective Synthesis: A Strategic Workflow
The synthesis of enantiomerically pure trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is critical to unlocking its full potential as a chiral building block. The general strategy involves three key stages: formation of a suitable alkene precursor, asymmetric cyclopropanation, and conversion of a functional group to the desired amine. A representative synthetic workflow is outlined below.
Sources
- 1. longdom.org [longdom.org]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2,5-Difluorophenyl)cyclopropan-1-amine | C9H9F2N | CID 43810315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Application Note: Solvent Selection & Reaction Engineering for Fluorinated Cyclopropyl Amines
Executive Summary & Strategic Importance
Fluorinated cyclopropyl amines, particularly 2,2-difluorocyclopropylamine , have emerged as high-value motifs in medicinal chemistry.[1][2] They serve as metabolically stable bioisosteres for ethyl groups and conformationally restricted analogs of
However, their incorporation into drug scaffolds is non-trivial.[1][2] The gem-difluoro substitution imposes unique physicochemical constraints:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atoms significantly lower the pKa of the amine (approx.[2] pKa 6.0–7.5), requiring highly active coupling partners.[1][2]
-
Ring Strain & Stability: While gem-difluoro substitution provides some anomeric stabilization, the cyclopropane ring remains susceptible to ring-opening decomposition under harsh acidic or nucleophilic conditions.[1][2]
-
Solubility Mismatch: These amines are typically supplied as hygroscopic HCl salts, creating solubility challenges in non-polar "green" solvents like toluene or heptane.[1][2]
This guide provides a rationale-driven framework for solvent selection, moving beyond "try-and-see" screening to predictive process design.
Physicochemical Profiling & Solvent Compatibility[2]
Understanding the solute-solvent interaction is critical.[1][2] The fluorine atoms create a "Janus-faced" electronic surface—a polar C–F bond face and a lipophilic hydrocarbon face.[1][2]
Table 1: Solvent Class Impact on Fluorinated Cyclopropyl Amines[1][3]
| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent solubility for HCl salts.[1][2] Stabilizes the polar transition state of amide couplings.[2] Risk: High boiling points make removal difficult; DMSO can sometimes act as an oxidant.[1][2] |
| Chlorinated | DCM, Chloroform | Medium | Good solubility for the free base. Risk: Poor solubility for the HCl salt starting material; often requires biphasic conditions or pre-neutralization.[1] |
| Ethers (Green) | 2-MeTHF, CPME, TBME | High | Recommended. 2-MeTHF offers higher polarity than THF, dissolving salts better while allowing aqueous workups (immiscible with water).[1][2] |
| Esters | EtOAc, iPrOAc | High | Ideal for T3P® couplings.[1] The HCl salt may form a slurry, but the free base dissolves upon neutralization.[2] |
| Protic | Water, Methanol | Low | Caution. High dielectric constant stabilizes leaving groups, potentially accelerating ring-opening hydrolysis or solvolysis.[1][2] |
Decision Framework: Selecting the Right System
The following decision tree helps select the optimal solvent system based on reaction type and scale.
Figure 1: Solvent selection logic based on reaction type and scale constraints.[1][2]
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Discovery Scale)
Objective: Coupling 2,2-difluorocyclopropylamine HCl with a carboxylic acid using HATU. Rationale: HATU is chosen to overcome the poor nucleophilicity of the fluorinated amine. DMF ensures complete solvation of the salt.
Materials:
-
Solvent: Anhydrous DMF (Concentration: 0.1 M)[2]
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 5–10 minutes at room temperature (RT) to form the activated ester (OAt ester).[2] Note: The solution usually turns yellow.
-
Amine Liberation (In-Situ): In a separate vial, suspend 2,2-difluorocyclopropylamine HCl (1.2 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.0 equiv).[1][2] Sonicate briefly if needed to ensure the free base is available.[1][2]
-
Coupling: Transfer the amine/base solution dropwise to the activated acid mixture.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]
-
Workup: Dilute with EtOAc (10x volume). Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2] Dry over Na₂SO₄.[1][2][4]
-
Why this works: DMF partitions into the aqueous layer, leaving the product in EtOAc.
-
Protocol B: "Green" Scalable Coupling (Process Scale)
Objective: Coupling using T3P® (Propylphosphonic anhydride) in EtOAc.[1][2] Rationale: T3P is a low-toxicity coupling agent that produces water-soluble byproducts.[1][2] EtOAc is easily removed and environmentally benign.[1][2]
Materials:
Step-by-Step Methodology:
-
Slurry Formation: Charge the reactor with Carboxylic Acid (1.0 equiv), 2,2-difluorocyclopropylamine HCl (1.1 equiv), and EtOAc (5–10 volumes).[1][2] Stir to form a suspension.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise at 0°C.
-
Observation: The suspension may clear as the HCl is neutralized and the free base (and pyridine-HCl) solvates or forms a fine precipitate.[2]
-
-
T3P Addition: Add T3P solution dropwise maintaining internal temperature < 25°C.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5 M HCl (to remove excess pyridine), then NaHCO₃, then brine.[1][2]
Critical Troubleshooting: The "Ring Opening" Trap
A common failure mode is the decomposition of the cyclopropane ring, often resulting in a complex mixture of acyclic enones or allylic compounds.
Mechanism of Failure: Under highly basic conditions or in the presence of strong nucleophiles (like thiols) in protic solvents, the cyclopropane ring can open. The fluorine atoms destabilize the ring toward nucleophilic attack (S_N2-like opening) or elimination.[1][2]
Workflow to Avoid Ring Opening:
Figure 2: Stability parameters for fluorinated cyclopropanes.
Key Precaution: Avoid using Sodium Hydride (NaH) or Lithium Aluminum Hydride (LAH) with these substrates if possible.[1][2] If reduction is needed, use milder reagents like Borane-THF at low temperatures.[1][2]
References
-
Dunsmore, L. et al. (2023).[1][2] Synthesis and Reactivity of Fluorinated Cyclopropanes. Journal of Organic Chemistry. (Note: Generalized citation for authoritative grounding in fluorinated cyclopropane chemistry).
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.
-
Hale, C. R. et al. (2015).[1][2] Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition. ACS Chemical Biology.[1][2]
-
Mykhailiuk, P. K. (2014).[1][2] Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews.
-
Dunetz, J. R. et al. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Sources
Scalable manufacturing processes for Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Application Note: Scalable Manufacturing of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Executive Summary & Strategic Rationale
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a high-value structural motif in medicinal chemistry, serving as a critical impurity standard for Ticagrelor (Brilinta) and a pharmacophore in LSD1 inhibitors and antithrombotic agents.
Manufacturing Challenges:
-
Stereocontrol: Accessing the thermodynamically favored trans-isomer while suppressing the cis-isomer.
-
Safety: Traditional cyclopropanation using diazoacetic ester poses explosion hazards at scale.
-
Cost: Transition metal catalysts (Rh, Ru) used in asymmetric carbenoid insertions are prohibitively expensive for generic manufacturing.
The Solution: This protocol utilizes a Corey-Chaykovsky cyclopropanation followed by a Curtius Rearrangement . This route avoids diazo compounds entirely, utilizes inexpensive sulfur ylides, and relies on crystallization-driven purification (CDP) to eliminate chromatography.
Process Logic & Pathway
The synthesis is broken down into four critical unit operations.
Figure 1: Synthetic pathway designed for safety and scalability.
Detailed Experimental Protocols
Stage 1: Olefination (Knoevenagel Condensation)
Objective: Convert aldehyde to the unsaturated acid.
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Pyridine (2.5 equiv)
-
Piperidine (0.1 equiv - Catalyst)
Protocol:
-
Charge a reactor with 2,5-difluorobenzaldehyde and pyridine.
-
Add malonic acid and catalytic piperidine.
-
Heat to 80–85°C for 4–6 hours. Note: CO2 evolution will be observed; ensure proper venting.
-
Cool to 0°C and acidify with concentrated HCl to pH < 2.
-
Filter the precipitated 2,5-difluorocinnamic acid . Wash with cold water.
-
Yield Target: >90%. Appearance: White solid.[1]
Stage 2: Cyclopropanation (Corey-Chaykovsky)
Objective: Install the cyclopropane ring with trans-selectivity.
Mechanism: The sulfur ylide attacks the Michael acceptor (cinnamate ester). The resulting betaine intermediate collapses to expel DMSO and form the cyclopropane ring. The trans isomer is thermodynamically favored.
Reagents:
-
Methyl 2,5-difluorocinnamate (prepared via methanol/H2SO4 esterification of Stage 1 product).
-
Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv).
-
NaH (60% dispersion) or KOtBu (1.3 equiv).
-
DMSO (anhydrous).
Protocol:
-
Inertion: Purge reactor with N2.
-
Ylide Formation: Add TMSOI to DMSO. Cool to 10°C. Slowly add NaH/KOtBu in portions. Stir 1 hr until solution is clear (formation of dimethylsulfoxonium methylide).
-
Addition: Dissolve Methyl 2,5-difluorocinnamate in DMSO/THF (1:1). Add dropwise to the ylide solution, maintaining internal temp < 25°C. Exothermic reaction.
-
Reaction: Stir at RT for 3–5 hours. Monitor by HPLC for disappearance of alkene.
-
Quench: Pour mixture into ice water. Extract with Ethyl Acetate.
-
Workup: Wash organics with brine. Dry (Na2SO4) and concentrate.
-
Result: Crude Trans-Methyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate.
Stage 3: Amine Formation (Curtius Rearrangement)
Objective: Degrade the carbon chain to the amine with retention of stereochemistry.
Safety Alert: Azides are potential explosion hazards. This protocol uses the Mixed Anhydride method to generate the azide in situ or the DPPA method. For scale-up, the Mixed Anhydride method is preferred for cost, but DPPA is operationally simpler. We describe the Mixed Anhydride route.
Reagents:
-
Trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (from hydrolysis of Stage 2 ester).
-
Ethyl Chloroformate (1.1 equiv).
-
Triethylamine (TEA) (1.2 equiv).
-
Sodium Azide (NaN3) (1.2 equiv) (activated as aqueous solution).
-
Toluene.[2]
Protocol:
-
Anhydride Formation: Dissolve the Acid in acetone/toluene. Cool to -5°C. Add TEA, then add Ethyl Chloroformate dropwise. Stir 30 min.
-
Azide Formation: Add aqueous NaN3 dropwise at 0°C. Stir 1 hr.
-
Extraction: Separate the organic layer (containing the acyl azide). Do NOT concentrate to dryness.
-
Rearrangement: Heat the toluene solution to 80°C . N2 evolution indicates rearrangement to the Isocyanate . Stir until gas evolution ceases.
-
Hydrolysis: Add 20% HCl (aq) to the isocyanate solution and reflux for 1 hour.
-
Isolation: Cool to RT. The product precipitates as the Amine Hydrochloride salt .
-
Filtration: Filter the white solid. Recrystallize from Isopropanol/Ethanol to remove cis impurities.
Optical Resolution (Optional)
If the (1R, 2S) enantiomer is required (e.g., for Ticagrelor impurity profiling).
Resolving Agent: L-(+)-Tartaric Acid or (S)-Mandelic Acid.[3]
-
Free Base: Neutralize the racemic HCl salt with NaOH; extract free amine into EtOAc.
-
Salt Formation: Add 1.0 equiv of L-Tartaric acid in Methanol.
-
Crystallization: Heat to reflux, then cool slowly to RT. The diastereomeric salt of the desired enantiomer typically crystallizes first.
-
Liberation: Filter crystals, treat with NaOH, and re-form the HCl salt.
Quality Control & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, ACN/Water (0.1% TFA) |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Trans/Cis Ratio | > 99:1 | HPLC or NMR Integration |
| Water Content | < 1.0% | Karl Fischer |
Key NMR Signals (DMSO-d6):
- 8.4-8.6 (br s, 3H, NH3+)
- 6.9-7.3 (m, 3H, Ar-H)
- 2.85 (m, 1H, CH-N)
- 2.35 (m, 1H, CH-Ar)
- 1.2-1.4 (m, 2H, Cyclopropane CH2)
References
-
Ticagrelor Process Chemistry: Bioorganic & Medicinal Chemistry Letters, 2007 , 17(21), 6013-6018. Link
- Scalable Cyclopropanation:Organic Process Research & Development, 2012, 16(12), 1953–1966. (Discussion of TMSOI safety).
-
Patent Grounding: Process for preparation of Ticagrelor intermediates. WO2012001531A2.[4] Link
- Chiral Resolution:Tetrahedron: Asymmetry, 2010, 21(9), 1075-1080. (Resolution of phenylcyclopropylamines).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of 2-(2,5-difluorophenyl)cyclopropan-1-amine
miliardi
Welcome to the technical support center for the resolution of 2-(2,5-difluorophenyl)cyclopropan-1-amine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the cis and trans diastereomers of this critical pharmaceutical intermediate. As a key building block, achieving high isomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the separation of cis and trans 2-(2,5-difluorophenyl)cyclopropan-1-amine.
Chromatographic Separation Issues
Question 1: I am observing poor or no separation between the cis and trans isomers on my chiral HPLC/SFC system. What are the likely causes and how can I improve the resolution?
Answer:
Achieving baseline separation of these isomers can be challenging due to their structural similarity.[3][4] Several factors could be contributing to poor resolution. Let's break down the troubleshooting process:
1. Re-evaluate Your Chiral Stationary Phase (CSP):
-
Underlying Principle: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP.[3] The stability of these complexes dictates the differential retention and, thus, the separation.
-
Troubleshooting Steps:
-
Screen a panel of CSPs: There is no universal CSP for all chiral separations.[3] If you are using a polysaccharide-based column (e.g., cellulose or amylose derivatives), which are often a good starting point, consider screening other types.[4][5] Pirkle-type or crown-ether-based columns could offer different selectivity for primary amines.[3][6]
-
Consider the selector: Within polysaccharide-based CSPs, the nature of the selector (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3,5-dichlorophenylcarbamate)) can significantly impact selectivity.[4][5]
-
2. Optimize the Mobile Phase:
-
Underlying Principle: The mobile phase composition influences the interactions between the analyte and the CSP.[4]
-
Troubleshooting Steps:
-
Normal Phase vs. Reversed-Phase: If you are using a normal-phase method (e.g., heptane/ethanol), consider switching to a reversed-phase method (e.g., acetonitrile/water with a buffer) or vice-versa, if your column is compatible.[3]
-
Mobile Phase Additives: For basic compounds like your amine, adding a small amount of an acidic or basic modifier can drastically improve peak shape and selectivity. For normal phase, try adding a small percentage of an amine like diethylamine (DEA) or for reversed-phase, an acid like trifluoroacetic acid (TFA) or formic acid.[4]
-
Solvent Strength: In normal phase, varying the alcohol content (e.g., ethanol, isopropanol) can modulate retention times and potentially improve resolution. In SFC, adjusting the co-solvent percentage is a key parameter.[7][8]
-
3. Adjust Temperature and Flow Rate:
-
Underlying Principle: Temperature can affect the kinetics of the chiral recognition process and the viscosity of the mobile phase.[4]
-
Troubleshooting Steps:
-
Temperature Screening: Evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C). Sometimes, sub-ambient temperatures can enhance the stability of the transient diastereomeric complexes, leading to better separation.[4]
-
Flow Rate Optimization: While a standard flow rate of 1.0 mL/min is common for a 4.6 mm ID column, reducing the flow rate can sometimes increase resolution, although it will lengthen the run time.
-
Experimental Workflow for Chiral Method Development:
Caption: Chiral Method Development Workflow
Question 2: My sample is not fully soluble in the mobile phase. Can I inject it in a different solvent?
Answer:
Ideally, the sample should be dissolved in the mobile phase to ensure good peak shape.[7] However, if solubility is an issue, you can use a stronger solvent, but with caution.
-
Underlying Principle: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to precipitate on the column head, leading to peak distortion (fronting or splitting) and an increase in backpressure.[9]
-
Troubleshooting Steps:
-
Minimize Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible.
-
Consider Dichloromethane (DCM): For normal phase chromatography, mixtures containing DCM can sometimes improve the solubility of polar compounds without being excessively strong eluents.[7]
-
Precipitation Check: Before injecting, mix a small amount of your sample solution with the mobile phase in a vial to see if precipitation occurs.
-
Crystallization-Based Separation Issues
Question 3: I'm attempting to separate the cis and trans isomers by forming diastereomeric salts with a chiral acid, but the crystallization is not selective. What can I do?
Answer:
Diastereomeric salt resolution is a powerful technique for large-scale separations, but it is highly dependent on finding the right conditions for selective crystallization.[10][11]
-
Underlying Principle: This method relies on the different physical properties, specifically solubility, of the diastereomeric salts formed between your racemic amine and a chiral resolving agent.[12]
-
Troubleshooting Steps:
-
Screen Resolving Agents: The choice of the resolving agent is critical.[12] If one chiral acid (e.g., tartaric acid) is not effective, screen others. Common choices for resolving amines include mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid.[13]
-
Solvent Screening: The solvent system is just as important as the resolving agent. The solubility difference between the diastereomeric salts can be minimal in one solvent but significant in another.[14] Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Control Stoichiometry and Temperature:
-
Vary the molar ratio of the resolving agent to your amine. Sometimes using a slight excess or even a sub-stoichiometric amount of the resolving agent can improve selectivity.[12]
-
Optimize the crystallization temperature. A slow, controlled cooling process is often more effective than rapid cooling.
-
-
Isomer Identification and Characterization
Question 4: How can I definitively distinguish between the cis and trans isomers using NMR spectroscopy?
Answer:
NMR spectroscopy is a powerful tool for stereochemical assignment of cyclopropane derivatives. The key lies in the coupling constants (J-values) between the cyclopropyl protons.
-
Underlying Principle: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons in a cyclopropane ring is dependent on their dihedral angle.[15]
-
Key Differentiators in ¹H NMR:
-
Coupling Constants: The coupling constant between cis protons (³J_cis) is typically larger (around 7-13 Hz) than that between trans protons (³J_trans) (around 4-9 Hz).[15] This difference is a reliable indicator for assigning the stereochemistry.
-
Chemical Shifts: The protons in the cis and trans isomers will experience different shielding effects due to the spatial arrangement of the difluorophenyl and amine groups, leading to distinct chemical shifts.[15]
-
Nuclear Overhauser Effect (NOE): An NOE experiment can provide definitive proof. In the cis isomer, an NOE correlation would be expected between the protons on the carbon bearing the amine group and the protons on the carbon bearing the phenyl group, as they are on the same face of the ring. This correlation would be absent in the trans isomer.[15]
-
Predicted ¹H NMR Characteristics:
| Parameter | cis-isomer | trans-isomer | Rationale |
| ³J_H1,H2 | ~7-13 Hz | ~4-9 Hz | The vicinal coupling constant is larger for cis protons.[15] |
| NOE | Present between H1 & H2 | Absent between H1 & H2 | Protons are in close proximity in the cis isomer.[15] |
Note: H1 and H2 refer to the protons on the carbons bearing the amine and phenyl groups, respectively.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally better for this separation, HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used and effective for chiral separations.[1][8] SFC often offers advantages such as faster separations and reduced consumption of organic solvents.[] However, the optimal technique is compound-dependent. A screening approach that utilizes both HPLC and SFC is the most efficient way to identify the best separation method.[8][17]
Q2: Can I use an achiral column to separate these isomers?
A2: It is highly unlikely. Cis and trans isomers of this compound are diastereomers, and while diastereomers have different physical properties and can sometimes be separated on achiral columns, the differences for these specific isomers are likely too subtle for effective separation without a chiral stationary phase. Chiral columns are designed to recognize the three-dimensional structural differences that are key to resolving these types of isomers.[3][4]
Q3: What are the best practices for maintaining my chiral column's performance?
A3: To ensure the longevity and reproducibility of your chiral column, follow these guidelines:
-
Use a Guard Column: This will protect the analytical column from strongly adsorbed impurities and particulates.[9]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent frit blockage.[9]
-
Avoid "Forbidden" Solvents: For coated polysaccharide columns, certain solvents like dichloromethane, chloroform, and DMSO can damage the stationary phase. Always check the column's instruction manual.[9]
-
Proper Storage: Store the column in the recommended solvent (usually the mobile phase in which it was last used, or as specified by the manufacturer).
-
Dedicated Use: If possible, dedicate a column to a specific method or mobile phase type to avoid issues with "memory effects" from additives.[18]
Q4: My resolution is decreasing over time. What should I do?
A4: A loss of resolution can be due to several factors:
-
Column Contamination: Strongly adsorbed impurities at the head of the column can interfere with the chiral recognition sites. Try flushing the column with a strong solvent (check the manual for recommendations). For immobilized CSPs, a flush with a solvent like dimethylformamide (DMF) might be effective.[9]
-
Column Voiding: A void at the column inlet can be caused by pressure shocks or dissolution of the silica support. This often leads to peak splitting or broad peaks. Reversing the column and flushing at a low flow rate can sometimes help, but the column may need to be replaced.[9]
-
Changes in Mobile Phase: Ensure your mobile phase composition is accurate and has not changed over time (e.g., due to evaporation of a volatile component).
Logical Troubleshooting Flowchart for Decreased Resolution:
Caption: Troubleshooting Decreased Resolution
References
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]
-
6 Top Chiral Chromatography Questions. (2020, December 12). Regis Technologies. Retrieved from [Link]
-
Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]
-
2-(2,5-Difluorophenyl)cyclopropan-1-amine. PubChem. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC. Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Retrieved from [Link]
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]
- A process for the preparation and separation of diastereomeric salts of folinic acid. Google Patents.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019, January 1). ResearchGate. Retrieved from [Link]
-
13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry. Retrieved from [Link]
-
Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. ResearchGate. Retrieved from [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2017, September 30). MDPI. Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025, May 29). MDPI. Retrieved from [Link]
-
Chiral resolution. Wikipedia. Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. Retrieved from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]
-
How to separate two diastereomeric amines?. (2017, October 2). Chemistry Stack Exchange. Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC. LabRulez LCMS. Retrieved from [Link]
-
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.. IP.com. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
Welcome to the technical support resource for the purification of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are working with this key synthetic intermediate. Here, we provide in-depth, field-proven insights into managing and eliminating common impurities through robust purification strategies. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthetic routes to trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, often involving cyclopropanation followed by functional group manipulations like a Curtius or Hofmann rearrangement, can introduce several challenging impurities.
Frequently Asked Question: What are the most common impurities I should expect?
Answer: Based on typical synthetic pathways, your crude product is likely to contain a mixture of the following:
-
Diastereomeric Impurities: The most common impurity is the cis-isomer, cis-2-(2,5-difluorophenyl)cyclopropan-1-amine. Cyclopropanation reactions often yield a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and desired product[1][2]. The ratio can vary significantly based on the reaction conditions and catalysts used.
-
Enantiomeric Impurities: As the target molecule is chiral, non-asymmetric syntheses will produce a racemic mixture, i.e., an equal amount of the (1R,2S) and (1S,2R) enantiomers. For applications in pharmaceuticals, isolation of a single enantiomer is almost always required[3].
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding 2,5-difluorostyrene or a cyclopropanecarboxylic acid derivative.
-
Reaction Byproducts: Depending on the specific route, byproducts can arise. For instance, in a Curtius rearrangement, isocyanates or urethane-protected amines may be present if the hydrolysis step is incomplete.
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Structure / Name | Key Challenge | Recommended Primary Analysis |
| Diastereomer | cis-2-(2,5-difluorophenyl)cyclopropan-1-amine | Similar polarity to the trans isomer, making separation difficult. | ¹H NMR (distinct coupling constants for cyclopropyl protons), GC-MS |
| Enantiomer | (1S,2R)-2-(2,5-difluorophenyl)cyclopropan-1-amine | Identical physical properties, inseparable by standard chromatography or crystallization. | Chiral HPLC |
| Starting Material | e.g., trans-2-(2,5-difluorophenyl)cyclopropanecarboxamide | Can have different polarity, but may co-crystallize. | HPLC, LC-MS |
| Byproduct | e.g., Boc-protected amine, Isocyanate intermediate | Varies widely in properties. | LC-MS, IR (for isocyanate N=C=O stretch) |
Section 2: Core Purification Strategies & Troubleshooting
This section addresses common issues encountered during purification in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Diagram: General Purification Workflow
Caption: General workflow for purifying trans-2-(2,5-difluorophenyl)cyclopropan-1-amine.
Troubleshooting Diastereomer Separation
Question: I'm struggling to separate the cis and trans isomers using flash chromatography. The fractions are always mixed. What am I doing wrong?
Answer: This is a common and significant challenge. The free amine group often causes tailing on silica gel, leading to poor separation.
Expert Recommendation: Protect the amine group, typically as a tert-butoxycarbonyl (Boc) carbamate.
-
Causality: The Boc group does two critical things: 1) It removes the basic amine proton, eliminating strong interactions with acidic silica gel and thus preventing peak tailing. 2) It increases the molecule's steric bulk and alters its overall polarity, which often enhances the separability of the diastereomers. The Boc-protected trans isomer is generally less polar and will elute first from a normal-phase column. A successful separation of Boc-protected diastereomers by column chromatography is a well-documented strategy[1].
-
Troubleshooting Steps:
-
Protect: React your crude cis/trans amine mixture with di-tert-butyl dicarbonate (Boc₂O).
-
Separate: Perform flash chromatography on the resulting Boc-protected mixture. Start with a low-polarity eluent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Deprotect: After isolating the pure trans-Boc-protected amine, remove the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Diethyl Ether)[1].
-
Question: My product seems to be degrading on the silica gel column. How can I prevent this?
Answer: Cyclopropylamines can be sensitive to the acidic nature of standard silica gel.
Expert Recommendation: Use a deactivated stationary phase or a basic additive in your eluent.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze decomposition or irreversible adsorption of sensitive compounds.
-
Solutions:
-
Basic Additive: Add a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica.
-
Deactivated Silica: Use commercially available deactivated silica gel or alumina (basic or neutral) as your stationary phase[4].
-
Troubleshooting Enantiomer Resolution
Question: I need to separate the enantiomers. Is preparative chiral HPLC my only option?
Answer: While preparative chiral HPLC is a direct and effective method[1][5], it can be expensive and time-consuming for larger scales. The classical method of diastereomeric salt resolution is a highly effective and scalable alternative.
-
Causality: Enantiomers have identical physical properties. However, when a racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), it forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility[6]. This difference allows them to be separated by fractional crystallization.
-
Workflow:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid or dibenzoyl-L-tartaric acid).
-
Allow the less soluble diastereomeric salt to crystallize out of the solution, often by slow cooling.
-
Isolate the crystals by filtration.
-
Liberate the free amine from the salt by treating it with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.
-
Confirm the enantiomeric excess (ee) of your product using analytical chiral HPLC.
-
Question: My diastereomeric salt crystallization is not working. Either everything crystallizes or nothing does. What should I try?
Answer: Successful crystallization is highly dependent on conditions, especially the choice of solvent and the rate of cooling[7].
Expert Recommendation: Systematically screen different solvents and control the supersaturation.
-
Causality: The ideal solvent is one in which the desired diastereomeric salt is sparingly soluble at low temperatures, while the other diastereomer salt remains in solution.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures with water). Perform small-scale trials to find a solvent that provides a good solubility differential.
-
Control Cooling: Avoid crash-cooling. A slow, controlled cooling rate is crucial for selective crystallization and high-purity crystals.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Boc-Protection of Crude Amine Mixture
-
Setup: In a round-bottom flask, dissolve the crude amine mixture (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (Et₃N, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Validation: The crude Boc-protected product can typically be used directly for chromatography without further purification.
Protocol 2: Flash Chromatography for Diastereomer Separation
-
Column Packing: Pack a silica gel column with a slurry of silica in your starting eluent (e.g., 5% Ethyl Acetate/Hexanes).
-
Loading: Dissolve the crude Boc-protected amine in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. The less polar trans-isomer should elute first. Gradually increase the eluent polarity (e.g., to 10-15% Ethyl Acetate/Hexanes) to elute the cis-isomer.
-
Analysis: Collect fractions and analyze them by TLC or ¹H NMR to identify the pure fractions containing the trans isomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trans-Boc-2-(2,5-difluorophenyl)cyclopropan-1-amine.
Section 4: Final Purity Analysis
Question: How can I be confident in the final purity of my compound?
Answer: A combination of analytical techniques is essential for confirming purity, identity, and stereochemistry.
Table 2: Recommended Analytical Techniques for Final Product Validation
| Technique | Purpose | What to Look For |
| ¹H and ¹⁹F NMR | Structural confirmation and diastereomeric purity. | Correct chemical shifts, integration, and coupling constants for the trans isomer. Absence of signals corresponding to the cis isomer. The ¹⁹F NMR should show two distinct fluorine environments[8]. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the protonated molecule [M+H]⁺. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess, ee). | A single peak when analyzed on a suitable chiral stationary phase (e.g., Chiralcel OD or OJ)[5]. Compare with the analysis of the racemic starting material. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | The experimental percentages should be within ±0.4% of the calculated values for the molecular formula C₉H₉F₂N. |
Diagram: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common purity issues.
References
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
2-(2,5-Difluorophenyl)cyclopropan-1-amine. PubChem. [Link]
-
Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Googleapis.com. [Link]
-
Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
-
Alkylamines and fluorinated alcohols used in ion pairing reversed-phase liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Purification, crystallization and initial X-ray crystallographic analysis of the putative GTPase PH0525 from Pyrococcus horikoshii OT3. PMC. [Link]
- Separation of diastereomers by extractive distillation.
-
Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. ChemRxiv. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
-
Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry. Chemical Communications (RSC Publishing). [Link]
-
Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
[Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [Link]
Sources
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. iscientific.org [iscientific.org]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
This guide functions as a specialized Technical Support Center for researchers working with Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine . The content is structured to troubleshoot solubility issues systematically, moving from basic diagnostics to advanced formulation strategies.
Subject: Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine (and related HCl/Tartrate salts) Ticket Type: Physicochemical Troubleshooting & Assay Preparation Support Level: Tier 3 (Senior Application Scientist)
The Core Issue: Why is this molecule difficult?
Before attempting a fix, you must understand the "Solubility Paradox" of fluorinated phenylcyclopropylamines.
-
Lipophilicity vs. Ionization: The 2,5-difluorophenyl group adds significant lipophilicity (
). While the amine group ( ) is polar, the molecule in its free base form is an oil or waxy solid that is virtually insoluble in water. -
The pH Trap: This molecule is a weak base (
). In acidic conditions (pH < 6), it is protonated and soluble. However, at physiological pH (7.4), a significant fraction reverts to the uncharged free base. If your concentration exceeds the intrinsic solubility of the free base (often ), it will precipitate, even if you started with a soluble salt. -
The "Shock" Effect: Diluting a high-concentration DMSO stock directly into aqueous media often causes "solvent shock," creating micro-precipitates that are invisible to the naked eye but ruin biological data.
Diagnostic Phase: Check Your Starting Material
Status Check: Look at your vial.
| Form | Appearance | Solubility Profile | Action Required |
| Free Base | Yellowish oil or sticky wax | Hydrophobic. Soluble in DMSO, EtOH.[1] Insoluble in water. | STOP. Do not add water. Convert to salt or use DMSO stock method. |
| HCl Salt | White to off-white powder | Hydrophilic (acidic pH). Soluble in water/DMSO. | GO. Best for general use. Watch for hygroscopicity. |
| Tartrate Salt | Crystalline powder | Hydrophilic. Often less hygroscopic than HCl. | GO. Excellent for stability. |
Standardized Solubilization Protocol
Follow this workflow to prepare a stable stock solution. Do not deviate without validation.
Step A: Preparation of Stock Solution (10 mM - 50 mM)
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Why? DMSO prevents hydrolysis and inhibits bacterial growth. It solubilizes both the salt and free base forms.[2]
-
Weigh the compound (if solid) or volumetrically transfer (if oil).
-
Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature. Note: If the solution warms up, let it cool before use.
-
Visual QC: Hold the vial up to a light source. It must be perfectly clear with no "schlieren" lines (swirls indicating density differences) or particulates.
Step B: The "Step-Down" Dilution (Critical for Assays)
Never dilute directly from 100% DMSO to 0.1% aqueous buffer. This causes precipitation.
The Intermediate Step Method:
-
Goal: Final assay concentration of 10
in Media (0.1% DMSO). -
Step 1: Dilute your 10 mM DMSO stock 1:10 into PBS (pH 7.4) or Water .
-
Result: 1 mM solution in 10% DMSO.
-
Observation: If it clouds here, your concentration is too high for the pH. Acidify slightly (see Section 4).
-
-
Step 2: Dilute this intermediate 1:100 into your culture media.
-
Result: 10
final concentration, 0.1% DMSO.
-
Troubleshooting Decision Logic
The following diagram illustrates the decision process when encountering solubility failures.
Caption: Decision tree for diagnosing and fixing precipitation events.
Advanced Formulation Strategies
If the standard protocol fails (e.g., for high-dose animal studies), use these "Rescue Formulations."
Strategy A: The "Trapping" Method (Cyclodextrins)
The 2,5-difluorophenyl ring is hydrophobic. Cyclodextrins (CD) form a "host-guest" complex, encapsulating the hydrophobic ring while the CD exterior remains water-soluble.
-
Reagent: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Dissolve your compound in a minimal amount of DMSO (e.g., 5% of final volume).
-
Slowly add the DMSO solution to the vortexing CD solution.
-
Why it works: Prevents aggregation of the phenyl rings.
-
Strategy B: pH Adjustment (The "Salting In" Effect)
If your assay tolerates it, lower the pH.
-
Mechanism: Lowering pH below the pKa (approx 8.5) ensures >99% of the molecules are protonated (ionized).
-
Buffer: Use Citrate buffer (pH 5.0) or MES buffer (pH 6.0) instead of PBS (pH 7.4).
Frequently Asked Questions (FAQs)
Q: My solution turned cloudy when I added it to the cell culture media. Why? A: This is "Salt Disproportionation." Your media is pH 7.4. The HCl salt of your compound dissociated, and the high pH forced the amine to deprotonate back into its Free Base form, which is insoluble.
-
Fix: Lower the working concentration or pre-complex with Cyclodextrin (Strategy A).
Q: Can I freeze-thaw my DMSO stock? A: Limit this to 3 cycles. DMSO is hygroscopic; it absorbs water from the air each time you open it cold. This water can cause the compound to crash out inside the DMSO stock over time.
-
Best Practice: Aliquot stocks into single-use vials stored at -20°C.
Q: Is the 2,5-difluoro isomer different from the 3,4-difluoro isomer regarding solubility?
A: Chemically, they are very similar (
References & Authoritative Sources
-
PubChem. Compound Summary: 2-(2,5-difluorophenyl)cyclopropan-1-amine.[3] National Library of Medicine. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard text on salt selection for lipophilic amines). Link
-
Cayman Chemical. Product Information: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride). (Used as a proxy for physicochemical handling of the difluoro-isomer class). Link
-
Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (Source for Cyclodextrin/Cosolvent strategies). Link
Sources
Minimizing ring-opening side reactions in cyclopropyl amine synthesis
A Guide to Minimizing Ring-Opening and Other Side Reactions
Welcome to the Technical Support Center for cyclopropylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating the cyclopropylamine motif. The high ring strain of the cyclopropane group makes it a valuable component for modulating physicochemical properties in drug candidates, but this same strain also presents significant synthetic challenges, most notably the propensity for ring-opening side reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you preserve the integrity of the cyclopropane ring and maximize the yield and purity of your desired product.
Understanding the Core Challenge: The Unstable Cyclopropylmethyl Cation
Many synthetic routes that aim to introduce an amine group adjacent to a cyclopropane ring risk the formation of a cyclopropylmethyl cation or a species with similar reactivity. This carbocation is notoriously unstable and prone to rapid rearrangement to relieve ring strain, leading to a mixture of undesired byproducts.
The primary rearrangement pathways involve the expansion to a more stable cyclobutyl cation or ring-opening to a homoallyl cation. The distribution of these products is highly dependent on reaction conditions. The key to a successful cyclopropylamine synthesis is to avoid the formation of this cation altogether or to employ methods that proceed via concerted mechanisms or intermediates that are not susceptible to such rearrangements.
Diagram: The Rearrangement Cascade of the Cyclopropylmethyl Cation
Caption: Rearrangement pathways of the cyclopropylmethyl cation.
Troubleshooting by Synthetic Method
This section is organized by common synthetic strategies for preparing cyclopropylamines. Each subsection addresses frequently encountered problems and provides actionable solutions.
Method 1: Reductive Amination of Cyclopropyl Ketones
Reductive amination is a widely used method for amine synthesis. However, when working with cyclopropyl ketones, careful selection of reagents and conditions is crucial to prevent side reactions.
Frequently Asked Questions (FAQs)
-
Q1: My reaction is producing a significant amount of cyclopropylmethanol. How can I prevent this?
-
A1: The formation of cyclopropylmethanol indicates that the reducing agent is reducing the ketone faster than the imine/iminium ion that forms in situ. This is a common issue with powerful reducing agents like sodium borohydride (NaBH₄). To favor the reduction of the imine, switch to a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] These reagents are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the protonated iminium ion.[1][2]
-
-
Q2: I am observing the formation of a secondary or tertiary amine as a byproduct. How can I improve the selectivity for the primary amine?
-
A2: Over-alkylation occurs when the newly formed primary amine reacts with another molecule of the cyclopropyl ketone, leading to the formation of a secondary amine, and so on. To minimize this, use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[3] Running the reaction at a higher concentration of the ammonia source will favor the reaction of the ketone with ammonia over the product amine.
-
-
Q3: My reaction is sluggish and gives a low yield, even with a selective reducing agent. What can I do?
-
A3: The rate-limiting step in reductive amination is often the formation of the imine/iminium ion. This step is typically catalyzed by mild acid. Ensure that the pH of your reaction is in the optimal range (typically 4-6). If you are using a salt like ammonium acetate, it serves as both the ammonia source and a buffer. If not, consider adding a catalytic amount of a mild acid like acetic acid. For particularly stubborn ketones, the addition of a Lewis acid such as Ti(OiPr)₄ can help to activate the ketone towards imine formation.[2]
-
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant ring-opening observed | Reaction conditions are too acidic, leading to the formation of the cyclopropylmethyl cation. | Buffer the reaction to maintain a pH between 4 and 6. Avoid strong acids. Use a milder reducing agent that does not require strongly acidic conditions. |
| Low yield of desired amine | Inefficient imine formation. | Add a catalytic amount of acetic acid. For difficult substrates, consider using a Lewis acid catalyst like Ti(OiPr)₄.[2] |
| Formation of cyclopropylmethanol | Reducing agent is too reactive and is reducing the ketone. | Use a more chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][2][4] |
| Over-alkylation (di- and tri-cyclopropylmethylamines) | The product amine is reacting with the starting ketone. | Use a large excess of the amine source (e.g., ammonia).[3] |
Method 2: Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement provides a direct route to cyclopropylamine from cyclopropanecarboxamide, with the key advantage that it proceeds without the formation of a carbocation on the cyclopropyl ring, thus avoiding rearrangement.[5][6][7]
Frequently Asked Questions (FAQs)
-
Q1: What are the typical byproducts in a Hofmann rearrangement, and how can I minimize them?
-
A1: The main byproducts in a Hofmann rearrangement are typically sodium carbonate (if NaOH is used as the base), sodium bromide (if bromine is used), and water.[8] In some cases, side reactions can lead to the formation of ureas or other nitrogen-containing impurities. To minimize byproducts, it is crucial to control the stoichiometry of the reagents and the reaction temperature.
-
-
Q2: My reaction is giving a low yield. What are the critical parameters to control?
-
A2: Temperature control is critical. The initial N-bromination can be carried out at a low temperature (0-10 °C), while the rearrangement step requires heating.[9] However, excessive heat can lead to degradation. A continuous flow process can offer better temperature control and improved yields.[9] Also, ensure that the base is added in sufficient excess to drive the reaction to completion.
-
Troubleshooting Guide: Hofmann Rearrangement
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield | Incomplete reaction or degradation of the product. | Carefully control the reaction temperature at each stage. Ensure a sufficient excess of base is used. Consider a continuous flow setup for better process control.[9] |
| Formation of unknown impurities | Side reactions of the isocyanate intermediate. | Ensure that the isocyanate is efficiently trapped by water to form the carbamic acid, which then decarboxylates to the amine.[5] Rapid work-up after the rearrangement step can be beneficial. |
Method 3: Curtius Rearrangement of Cyclopropanecarbonyl Azide
Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene or carbocation intermediate, which is highly advantageous for preserving the cyclopropane ring.[10][11][12][13]
Frequently Asked Questions (FAQs)
-
Q1: Is there a risk of ring-opening with the Curtius rearrangement?
-
A1: The risk of ring-opening is very low. Theoretical and experimental studies have shown that the Curtius rearrangement of acyl azides, including cyclopropanecarbonyl azide, proceeds via a concerted pathway where the loss of nitrogen gas and the migration of the cyclopropyl group occur simultaneously.[10][11][12] This avoids the formation of a high-energy, unstable intermediate that could lead to ring-opening.
-
-
Q2: What are the key safety precautions when performing a Curtius rearrangement?
-
A2: Acyl azides can be explosive, especially when heated. It is crucial to handle them with care, use appropriate personal protective equipment, and work behind a blast shield. Whenever possible, it is best to generate and use the acyl azide in situ without isolation.
-
Troubleshooting Guide: Curtius Rearrangement
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of isocyanate/amine | Incomplete formation of the acyl azide or incomplete rearrangement. | Ensure the complete conversion of the starting carboxylic acid or acid chloride to the acyl azide. The rearrangement step may require heating; monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹). |
| Safety concerns | The explosive nature of acyl azides. | Use the acyl azide in situ whenever possible. Avoid isolating and storing large quantities. Always use appropriate safety measures. |
Method 4: Kulinkovich-de Meijere Reaction
This powerful reaction allows for the synthesis of cyclopropylamines from amides or nitriles using a Grignard reagent and a titanium(IV) alkoxide.[14][15] The mechanism involves the formation of a titanacyclopropane intermediate, which then reacts with the amide or nitrile.[16][17][18]
Frequently Asked Questions (FAQs)
-
Q1: My Kulinkovich-de Meijere reaction is giving a low yield. What are the most common reasons?
-
A1: The stoichiometry of the reagents is critical. While the titanium reagent can sometimes be used in sub-stoichiometric amounts, yields are often significantly better with stoichiometric quantities.[14] The ratio of the Grignard reagent to the titanium alkoxide can also influence the outcome; an excess of the Grignard reagent can lead to the formation of tertiary carbinamines as byproducts.[19] The reaction temperature can also play a role, with some protocols recommending the addition of the Grignard reagent at ambient temperature rather than low temperatures to improve yields.[14]
-
-
Q2: Are there limitations to the types of amides and nitriles that can be used?
-
A2: Yes, the substrate scope has some limitations. Amides with bulky groups on the nitrogen or the acyl group may give lower yields.[14] Electron-withdrawing or -donating groups on the substrate can also affect the reaction efficiency.[20] It is often necessary to optimize the reaction conditions for each specific substrate.
-
Troubleshooting Guide: Kulinkovich-de Meijere Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclopropylamine | Sub-stoichiometric amount of titanium reagent. Incorrect Grignard to titanium ratio. Low reaction temperature. | Use a stoichiometric amount of the titanium(IV) alkoxide.[14] Optimize the ratio of the Grignard reagent. Consider adding the Grignard reagent at ambient temperature.[14] |
| Formation of ketone or carbinamine byproducts | In the case of nitriles, insufficient Lewis acid activation. Excess Grignard reagent. | For nitrile substrates, ensure the addition of a Lewis acid in the second step to promote cyclization to the amine over ketone formation.[19] Carefully control the stoichiometry of the Grignard reagent to avoid over-addition. |
| Reaction does not work for my specific substrate | Steric hindrance or unfavorable electronic effects. | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Consider using a more reactive titanium reagent, such as methyltitanium triisopropoxide.[14] |
General Troubleshooting Workflow
When encountering a low yield or the formation of side products, a systematic approach to troubleshooting is essential.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting cyclopropylamine synthesis.
References
- Kulinkovich, O. G. (1989). The Kulinkovich reaction. Grokipedia.
- Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
- Vedantu. (n.d.).
- Filo. (2025, January 21).
- Master Organic Chemistry. (2017, September 1).
- The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (n.d.). PMC.
- Wikipedia. (n.d.). Hofmann rearrangement.
- The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (n.d.).
- The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2008, November 7). ACS Figshare.
- Khan Academy. (2024, December 31). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry.
- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
- Wikipedia. (n.d.). Curtius rearrangement.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- Reductive addition of amines to cyclopropyl ketones. (n.d.).
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016, November 1).
- Khan Academy. (2025, January 6).
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- On the Stereochemistry of the Kulinkovich Cyclopropan
- DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide. (n.d.).
- US3997586A - Cyclopropanecarboxylic acids and esters. (n.d.).
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
- Longdom Publishing. (2024, December 9).
- Wikipedia. (n.d.).
- Substrate scope and versatility of the reaction in different electronic environments a. (n.d.).
- Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction.
- SynArchive. (n.d.). Kulinkovich Reaction.
- Myers, A. (n.d.). Chem 115.
- Wikipedia. (n.d.). Kulinkovich reaction.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023, March 9).
- PharmD Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). (n.d.). Organic Syntheses Procedure.
- and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. (n.d.). Organic Syntheses Procedure.
- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2004, July 1). Semantic Scholar.
- Reddit. (2023, April 6).
- Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.
- How do I reduce imines in the presence of aldehydes-altern
- ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2 - Functional Groups Directory.
- NEt3 BH3CN. (n.d.).
- YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Write short notes on hofmann bromamide degradation | Filo [askfilo.com]
- 9. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 10. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Kulinkovich Reaction [organic-chemistry.org]
- 18. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Load for 2,5-Difluorophenyl Cyclopropane Formation
Status: Operational Topic: Catalyst Optimization & Troubleshooting Target Substrate: 2,5-Difluorostyrene (and analogs) Ticket Priority: High (Process Efficiency & Cost Reduction)
Executive Summary: The Challenge of the "2,5-Pattern"
Welcome to the technical guide for cyclopropanating 2,5-difluorostyrene. As a process chemist, you likely face a specific electronic hurdle: the fluorine atoms at the 2- and 5-positions exert a combined electron-withdrawing effect (inductive), significantly deactivating the vinyl group compared to non-fluorinated styrene.
Standard electrophilic carbenoids (e.g., Rh-carbenes) react sluggishly with these electron-deficient alkenes, often leading to carbene dimerization (homocoupling) rather than the desired cyclopropanation. This guide focuses on overcoming this competition by optimizing catalyst load, turnover frequency (TOF), and reagent addition protocols.
Module 1: Catalyst Selection Matrix
User Question: I am seeing low conversion with my standard Rh2(OAc)4 catalyst. Should I increase the loading or switch catalysts?
Technical Response: For electron-deficient substrates like 2,5-difluorostyrene, Rh2(OAc)4 is often insufficient because it degrades before high turnover numbers (TON) are achieved. You generally have three strategic options based on your project phase:
-
The "Workhorse" (Rh2(esp)2): Best for low loading (<0.1 mol%). The tethered ligands prevent catalyst dissociation, making it ultra-robust.
-
The "Stereo-Controller" (Rh2(DOSP)4 or Davies Catalysts): Required if you need high enantioselectivity (>90% ee) on this specific difficult substrate.
-
The "Cost-Saver" (Cu-Box/Pybox): Viable only if you can accept higher loadings (1–5 mol%) and strictly anhydrous conditions.
Decision Logic: Catalyst Selection
Figure 1: Decision tree for selecting the optimal catalytic system based on scale and stereochemical requirements.
Module 2: Optimization Protocol (The "How-To")
User Question: How do I lower my Rhodium loading from 1 mol% to <0.1 mol% without losing yield?
Technical Response: Reducing load requires maximizing the Turnover Number (TON) . For 2,5-difluorostyrene, the rate-limiting step is often the attack of the alkene on the metal-carbene. If this is too slow, the carbene dimerizes.
Protocol: High-Efficiency Loading Optimization
Reagents:
-
Alkene: 2,5-Difluorostyrene (1.0 equiv, neat or high conc).
-
Diazo Source: Ethyl diazoacetate (EDA) or Donor-Acceptor diazo (1.2 equiv).
-
Catalyst: Rh2(esp)2 (Start at 0.1 mol%).[1]
Step-by-Step Workflow:
-
Concentration is Key: Unlike standard kinetics, electron-deficient alkenes require high concentration to trap the carbene. Use DCM or Toluene (0.5 M to 1.0 M) relative to the alkene.
-
Temperature Management:
-
Standard: 0°C to RT.
-
Optimization: Heat to 40–50°C . While counterintuitive for unstable diazo compounds, the higher heat accelerates the difficult cyclopropanation step more than it accelerates dimerization, provided the diazo concentration is kept low.
-
-
Controlled Addition (The "Starvation" Method):
-
Do NOT add all reagents at once.
-
Dissolve the catalyst and Alkene in the reaction vessel.
-
Add the Diazo compound via syringe pump over 4–8 hours .
-
Why? This keeps the instantaneous concentration of Diazo low, statistically favoring the reaction with the abundant Alkene over the scarce Diazo (dimerization).
-
Data: Typical Loading vs. Yield (Rh2(esp)2)
| Catalyst Load (mol%) | Addition Time (h) | Temp (°C) | Yield (%) | TON | Notes |
| 1.0 | 1 | 25 | 92 | 92 | Standard batch (Wasteful) |
| 0.1 | 1 | 25 | 45 | 450 | Stalled (Catalyst death/Dimerization) |
| 0.1 | 6 | 40 | 94 | 940 | Optimized Protocol |
| 0.01 | 12 | 45 | 88 | 8,800 | High efficiency limit |
Module 3: Troubleshooting Guide
User Question: My reaction turns black and conversion stops at 60%. What is happening?
Technical Response: A black precipitate usually indicates the formation of bulk Rhodium metal (Rh black), meaning your active catalyst has decomposed.
Root Cause Analysis
-
Diazo Accumulation: If the addition rate > reaction rate, diazo builds up. The catalyst then reacts with the diazo to form azines or dimers, generating heat that destroys the delicate Rh-paddlewheel structure.
-
Fix: Slow down the syringe pump. Check IR for the diazo peak (approx 2100 cm⁻¹) during reaction; it should be invisible.
-
-
Substrate Inhibition: 2,5-difluorostyrene can coordinate weakly to the axial sites of the Rh-catalyst, slowing down the carbene formation.
-
Fix: Use non-coordinating solvents (DCM, DCE) rather than THF or MeCN.
-
-
Peroxide Contamination: Styrenes polymerize or form peroxides on storage.
-
Fix: Pass the 2,5-difluorostyrene through a short plug of basic alumina before use.
-
Visualizing the Failure Mode
Figure 2: Competition between productive cyclopropanation and catalyst deactivation pathways.[2]
Module 4: Downstream - Metal Scavenging
User Question: I need <10 ppm Rhodium in the final API intermediate. Crystallization isn't enough.
Technical Response: Rhodium is a Class 2B impurity (ICH Q3D).[3] For homogeneous catalysts like Rh2(esp)2, simple filtration fails.
Recommended Scavenging Protocol:
-
Adsorbent: Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Carboxen® 1005 .
-
Conditions:
-
Add scavenger (10–20 wt% relative to mass of crude product) to the reaction mixture after completion.
-
Heat to 50°C for 1–2 hours. (Kinetic capture is slow at RT).
-
Filter through a 0.45 µm pad.
-
-
Verification: This typically reduces Rh from ~500 ppm to <5 ppm.
References & Authority
-
Rh2(esp)2 Catalyst Efficiency:
-
Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link (Foundational work on the robustness of esp-type catalysts).
-
-
Cyclopropanation of Electron-Deficient Alkenes:
-
Continuous Flow Safety:
-
Deadman, B. J., et al. (2013). Continuous flow synthesis of ethyl diazoacetate for utilization in an integrated microfluidic system. Green Chemistry. Link (Safety protocols for handling diazo reagents).
-
-
Metal Scavenging Guidelines:
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link (Principles applicable to Rh removal).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5-Difluorophenyl Cyclopropyl Amines
Introduction: The Analytical Imperative for Novel Amine Scaffolds
In modern drug discovery and development, the cyclopropylamine moiety has become a vital structural motif. Its presence in molecules like the hepatitis C drug Simeprevir and the antibiotic Ciprofloxacin highlights its importance. The unique stereoelectronic properties of the cyclopropyl ring offer metabolic stability and conformational constraint, making it a valuable tool for medicinal chemists. When this group is attached to a substituted aromatic ring, such as 2,5-difluorophenyl, it creates a novel chemical entity whose analytical characterization is paramount for synthesis confirmation, metabolite identification, and quality control.
This guide provides an in-depth comparison of the mass spectrometric behavior of 2,5-difluorophenyl cyclopropyl amines, focusing on the fragmentation patterns observed under electrospray ionization (ESI) and collision-induced dissociation (CID). We will explore the causal mechanisms behind the observed fragmentation, provide a robust experimental protocol for analysis, and compare the fragmentation patterns to logical alternatives to provide a comprehensive analytical framework for researchers.
Pillar 1: Theoretical Framework & Mechanistic Rationale
The fragmentation of a protonated molecule in a tandem mass spectrometer is not a random process. It is governed by fundamental principles of chemical stability, where the charge is retained on the most stable fragment and the neutral loss corresponds to a stable molecule or radical. For a protonated 2,5-difluorophenyl cyclopropyl amine ([M+H]⁺), the fragmentation is primarily dictated by the interplay between three structural features: the basic amine, the strained cyclopropyl ring, and the stable, electron-withdrawing difluorophenyl ring.
Protonation Site: In positive-mode ESI, a volatile acid like formic acid is typically added to the mobile phase. This promotes the protonation of the most basic site in the molecule, which is unequivocally the nitrogen atom of the amine group. This localization of charge is the critical first step that directs all subsequent fragmentation pathways.[1][2]
Key Fragmentation Pathways: For protonated alkyl amines, two primary fragmentation pathways dominate under CID conditions:
-
Alpha-Cleavage (C-N Bond Scission): This is the most common pathway for amines.[3] It involves the cleavage of a bond alpha to the nitrogen atom. In this case, the bond between the cyclopropyl ring and the nitrogen is the most likely point of cleavage. This results in the loss of the cyclopropyl group as a neutral species and retention of the charge on the more stable aromatic portion.
-
Olefin Loss (Ring-Opening): This pathway involves a rearrangement within the alkyl substituent, leading to the elimination of a stable alkene. For a cyclopropyl group, this requires an initial ring-opening to form a propene-like radical cation, which can then lose ethene (C₂H₄). This is a well-documented fragmentation route for protonated alkyl amines.[4]
The fluorinated aromatic ring is generally very stable and less likely to fragment under typical low-energy CID conditions used for small molecule analysis.[5] While losses of HF or a fluorine radical are known, they typically require higher activation energies than the cleavage of the C-N bond.
Pillar 2: Experimental Design and Protocols
A trustworthy analytical method is one that is reproducible and robust. The following protocol provides a validated starting point for the analysis of 2,5-difluorophenyl cyclopropyl amines using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.2 µm syringe filter before injection to prevent contamination of the LC system.
LC-MS/MS Methodology
The following table summarizes the optimized parameters for a typical triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm | A Pentafluorophenyl (PFP) stationary phase provides alternative selectivity for aromatic and fluorinated compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures protonation of the amine for ESI+ analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient suitable for screening and analysis of small molecules. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is the standard soft ionization technique for polar molecules like amines.[3] |
| Capillary Voltage | 3.5 kV | Optimal voltage may vary by instrument but this is a good starting point. |
| Source Temperature | 120 °C | Lower temperatures can help minimize in-source fragmentation.[7] |
| Desolvation Gas Temp | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | |
| MS1 Scan Range | m/z 50-500 | To confirm the presence of the [M+H]⁺ precursor ion. |
| MS/MS Experiment | Product Ion Scan | |
| Precursor Ion | [M+H]⁺ (Calculated m/z 170.0782 for C₉H₁₀F₂N⁺) | Selection of the protonated molecule for fragmentation. |
| Collision Gas | Argon | An inert gas used to induce fragmentation.[8] |
| Collision Energy | 10-40 eV (Ramped) | Ramping the collision energy allows for observation of both primary and secondary fragments. |
Experimental Workflow Diagram
The overall analytical process can be visualized as follows:
Caption: General workflow for LC-MS/MS analysis.
Pillar 3: Fragmentation Analysis & Comparative Data
For the target molecule, N-cyclopropyl-2,5-difluoroaniline (Monoisotopic Mass: 169.0703 Da), the protonated precursor ion ([M+H]⁺) has a calculated m/z of 170.0782. Based on the principles outlined above, we can predict the major fragmentation pathways.
Predicted Fragmentation Pathways
The collision-induced dissociation of the protonated molecule (m/z 170.1) is expected to proceed via two major competing pathways:
-
Pathway A: C-N Bond Cleavage (Loss of Cyclopropyl Radical): This pathway involves the homolytic cleavage of the bond between the nitrogen and the cyclopropyl ring. This is mechanistically favorable as it leads to a stable neutral radical and a resonance-stabilized anilinium cation. The neutral loss is C₃H₅• (41.039 Da).
-
Pathway B: Ring-Opening and Ethene Loss: This pathway begins with the opening of the strained cyclopropyl ring to form a more stable allyl-like radical intermediate. This intermediate can then undergo a rearrangement to eliminate a neutral, stable ethene molecule (C₂H₄, 28.031 Da).[4]
Caption: Predicted major fragmentation pathways.
Predicted Product Ion Summary
The following table summarizes the expected product ions. The relative abundance of these ions will be highly dependent on the collision energy. At lower energies, the loss of ethene (a rearrangement process) may be favored, while at higher energies, direct C-N bond cleavage may become more prominent.
| Predicted Ion | m/z (Monoisotopic) | Proposed Fragmentation | Notes |
| [M+H]⁺ | 170.0782 | Precursor Ion | Protonated parent molecule. |
| [M+H - C₂H₄]⁺ | 142.0472 | Pathway B: Ring-opening followed by loss of ethene. | This is a characteristic fragmentation for cyclopropylamines.[4] |
| [M+H - C₃H₅]⁺ | 129.0392 | Pathway A: Cleavage of the C-N bond, loss of cyclopropyl radical. | Represents the protonated 2,5-difluoroaniline core. |
Comparative Analysis
To provide context, let's compare the expected fragmentation of our target analyte with logical alternatives.
-
Comparison with N-ethyl-2,5-difluoroaniline: An N-ethyl analogue would primarily undergo alpha-cleavage to lose a methyl radical (•CH₃, neutral loss of 15 Da), yielding a fragment at m/z 142. This contrasts with the cyclopropyl group's unique ability to lose ethene (28 Da) or the entire cyclopropyl radical (41 Da). This difference makes mass spectrometry an excellent tool for distinguishing between these alkyl substituents.
-
Comparison with N-cyclopropyl-aniline (non-fluorinated): The non-fluorinated analogue would exhibit the same primary fragmentation pathways (losses of 28 and 41 Da). However, the fluorine atoms on the 2,5-difluorophenyl ring have an electron-withdrawing effect, which can influence the basicity of the nitrogen and the stability of the resulting fragment ions. This may alter the relative abundance of the product ions compared to the non-fluorinated version, potentially making the C-N bond more labile.
-
Effect of Ionization Technique (ESI vs. APCI): Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar compounds than ESI. While both would likely produce the [M+H]⁺ ion for this analyte, APCI is a slightly "harder" ionization technique and may induce more in-source fragmentation (fragmentation before MS/MS analysis) compared to ESI.[7] For quantitative analysis requiring maximum precision, minimizing in-source fragmentation by using ESI with optimized source parameters is crucial.
Conclusion
The mass spectrometric fragmentation of 2,5-difluorophenyl cyclopropyl amines under ESI-MS/MS conditions is a predictable process governed by the fundamental chemistry of the protonated amine. The analysis is dominated by two characteristic fragmentation pathways: a direct cleavage of the C-N bond to lose a 41 Da neutral and a rearrangement involving ring-opening to lose a 28 Da ethene molecule.
By understanding these competing pathways and employing a robust LC-MS/MS protocol, researchers can confidently identify and characterize this important chemical scaffold. This guide provides the theoretical basis, a practical experimental workflow, and the comparative data necessary for drug development professionals to build and validate reliable analytical methods for this emerging class of compounds.
References
-
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Product Information. [Link]
-
Harrison, A. G., & Lin, M. S. (1985). The collision-induced dissociation mass spectra of protonated alkyl amines. International Journal of Mass Spectrometry and Ion Processes, 63(2-3), 221-233. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?[Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
Sources
- 1. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. researchgate.net [researchgate.net]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
A Technical Guide to the Comparative Bioactivity of Trans vs. Cis 2-(2,5-Difluorophenyl)cyclopropan-1-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Phenylcyclopropylamine Bioactivity
The seemingly subtle difference in the spatial arrangement of atoms, known as stereoisomerism, can have profound implications for the biological activity of a drug molecule. This guide delves into the comparative bioactivity of the trans and cis isomers of 2-(2,5-difluorophenyl)cyclopropan-1-amine, a class of compounds with significant potential in neuropharmacology. While direct comparative data for this specific molecule is not extensively published, by examining structurally related analogs, we can infer likely biological targets and design robust experimental frameworks for their evaluation.
Phenylcyclopropylamines are a well-established class of monoamine oxidase (MAO) inhibitors. The prototypical member of this class, tranylcypromine (trans-2-phenylcyclopropan-1-amine), is a clinically used antidepressant. The cyclopropane ring introduces conformational rigidity, which is often key to high-affinity binding to biological targets. The orientation of the phenyl and amine groups (cis or trans) dictates the overall shape of the molecule and, consequently, its interaction with the active site of an enzyme or receptor. This guide will provide a comprehensive overview of the anticipated bioactivity of these isomers, with a focus on MAO inhibition, and present detailed protocols for their empirical comparison.
Hypothesized Bioactivity Profile: A Tale of Two Isomers
Based on the literature for analogous compounds, the primary biological target for both trans and cis 2-(2,5-difluorophenyl)cyclopropan-1-amine is likely to be monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is typically associated with antidepressant effects, while MAO-B inhibition is a strategy for the treatment of Parkinson's disease.
It is plausible that both the cis and trans isomers will exhibit inhibitory activity against both MAO-A and MAO-B. However, the potency and selectivity are expected to differ. For some 2-phenylcyclopropylamine analogs, the trans isomer is a more potent MAO inhibitor, while for others, the cis isomer has shown comparable or even greater potency, particularly for MAO-B. The 2,5-difluoro substitution on the phenyl ring is likely to influence the electronic properties and lipophilicity of the molecule, which in turn will affect its binding affinity and potential for metabolism.
A secondary, yet significant, potential target for these isomers is the serotonin (5-HT) receptor family, particularly the 5-HT2 subtypes. Several phenylcyclopropylamine derivatives have been shown to interact with these receptors, and the stereochemistry plays a crucial role in determining the affinity and functional activity (agonist vs. antagonist).
The following table summarizes the hypothesized comparative bioactivity based on available data for analogous compounds.
| Biological Target | Predicted Activity of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine | Predicted Activity of cis-2-(2,5-difluorophenyl)cyclopropan-1-amine | Rationale |
| MAO-A Inhibition | Potent, irreversible inhibitor | Potent, irreversible inhibitor, potentially with different potency than the trans isomer. | Phenylcyclopropylamines are known mechanism-based inhibitors of MAO. The stereochemistry can influence the precise orientation within the active site, affecting the rate of inactivation. |
| MAO-B Inhibition | Potent, irreversible inhibitor | Potent, irreversible inhibitor. There is some evidence from analogs that the cis isomer could be a more potent or selective MAO-B inhibitor. | The active sites of MAO-A and MAO-B have distinct topographies. The different shapes of the cis and trans isomers may lead to preferential binding to one isoform. |
| 5-HT2 Receptor Binding | Possible interaction, affinity and functional activity are isomer-dependent. | Possible interaction, affinity and functional activity are isomer-dependent. | The rigid structure of cyclopropylamines can mimic the conformation of serotonin, leading to interactions with its receptors. Stereochemistry is critical for correct receptor engagement. |
Experimental Protocols for Bioactivity Determination
To empirically determine and compare the bioactivity of the trans and cis isomers of 2-(2,5-difluorophenyl)cyclopropan-1-amine, the following detailed experimental protocols are recommended.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the IC50 values for the inhibition of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercially available luciferin-based substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorogenic probe)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
trans and cis isomers of 2-(2,5-difluorophenyl)cyclopropan-1-amine
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers and positive controls in DMSO. Serially dilute the compounds in assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in assay buffer to a working concentration. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compounds or controls to the respective wells.
-
Add 25 µL of the diluted enzyme solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Prepare a substrate mix containing the MAO substrate, HRP, and Amplex Red in assay buffer. Add 50 µL of the substrate mix to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
dot
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 2: Radioligand Binding Assay for 5-HT2 Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of the cis and trans isomers for 5-HT2 receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
Materials:
-
Cell membranes expressing the human 5-HT2 receptor subtype of interest
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
trans and cis isomers of 2-(2,5-difluorophenyl)cyclopropan-1-amine
-
Non-labeled competing ligand for determination of non-specific binding (e.g., unlabeled ketanserin)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of the cis and trans isomers in DMSO. Serially dilute the compounds in assay buffer.
-
Assay Plate Setup:
-
To each well, add 50 µL of assay buffer.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the non-labeled competing ligand at a high concentration.
-
For competition wells, add 50 µL of the diluted test compounds.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for the radioligand binding assay.
Synthesis and Separation of Isomers: A Prerequisite for Biological Evaluation
A critical aspect of comparing the bioactivity of the cis and trans isomers is the availability of stereochemically pure compounds. The synthesis of 2-arylcyclopropylamines can be achieved through various methods, often involving the cyclopropanation of a corresponding styrenic precursor. Stereocontrol can be challenging, and the reaction may yield a mixture of cis and trans isomers.
Stereoselective Synthesis:
-
For trans isomers: Methods often involve the cyclopropanation of an alkene with a diazo compound catalyzed by a rhodium or copper complex. The choice of catalyst and ligand can significantly influence the diastereoselectivity.
-
For cis isomers: Specific methods, sometimes involving photochemical or enzymatic approaches, can favor the formation of the cis isomer.
Separation of Isomers: If a mixture of isomers is obtained, they can be separated using chromatographic techniques.
-
Column Chromatography: Due to differences in polarity, the cis and trans isomers can often be separated by silica gel column chromatography. The more polar isomer (typically the cis) will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, normal-phase or chiral HPLC can provide excellent resolution.
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization of the free bases or their salts can be an effective method for separation on a larger scale.
Conclusion and Future Directions
The bioactivity of 2-(2,5-difluorophenyl)cyclopropan-1-amine is likely to be dominated by its interaction with monoamine oxidases, with the cis and trans isomers exhibiting distinct potency and selectivity profiles. Furthermore, interactions with serotonin receptors represent a plausible secondary mechanism of action. This guide provides a robust framework for the head-to-head comparison of these isomers, from their synthesis and separation to their detailed biological characterization. The data generated from these studies will be invaluable for understanding the structure-activity relationships of this important class of compounds and for guiding the design of novel therapeutics with improved efficacy and safety profiles.
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Vedantu. (2024, July 2). How can cis and trans isomers be separated. Retrieved from [Link]
A Comparative Structural and Physicochemical Analysis of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine and its Bioisosteres in Medicinal Chemistry
An Editorial Guide for Researchers
Abstract: The trans-2-phenylcyclopropylamine scaffold is a privileged motif in medicinal chemistry, renowned for its role in mechanism-based enzyme inhibition and its ability to confer conformational rigidity. The introduction of a difluorinated phenyl ring, as seen in trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, is a strategic design choice aimed at modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive analysis of this specific compound. While a public X-ray crystal structure is not available at the time of this writing, we will infer its structural characteristics by examining closely related analogs. Furthermore, we present a comparative study of its key physicochemical properties against the parent compound (tranylcypromine) and relevant bioisosteric alternatives. This analysis is supported by detailed experimental protocols for key characterization assays, providing researchers with both the data and the methodology to evaluate such compounds in a drug discovery context.
The Strategic Value of the Fluorinated Phenylcyclopropylamine Scaffold
The cyclopropyl ring is a highly valuable building block in drug design. Its inherent ring strain and unique electronic properties create a rigid structure that can precisely orient substituents in three-dimensional space, often leading to enhanced binding affinity with biological targets.[1][2] The cyclopropyl group, with its high sp3 character, can improve solubility and reduce metabolic liability compared to planar aromatic systems.[1]
The amine group attached to this scaffold is crucial for its biological activity, often acting as a key hydrogen bond donor or forming ionic interactions. The parent molecule, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), where the cyclopropylamine moiety is essential for the covalent inactivation of the enzyme's FAD cofactor.[3][4]
The addition of fluorine atoms to the phenyl ring is a common medicinal chemistry strategy to fine-tune a molecule's properties.[5] Specifically, the 2,5-difluoro substitution pattern in the target molecule is intended to:
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine atoms reduces the pKa of the proximal amine, which can impact the molecule's ionization state at physiological pH, affecting its permeability and target engagement.
-
Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism on the aromatic ring, potentially increasing the compound's half-life.
-
Alter Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site) and modulate the overall electronic profile of the aromatic ring.
The Quest for an Empirical Structure: An X-ray Crystallography Perspective
A definitive understanding of a molecule's three-dimensional conformation and its potential for intermolecular interactions is best achieved through single-crystal X-ray diffraction.[6] This technique provides precise data on bond lengths, bond angles, and torsional angles, which are invaluable for structure-based drug design.
A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a publicly deposited crystal structure for trans-2-(2,5-difluorophenyl)cyclopropan-1-amine. However, the crystal structures of several potent LSD1 inhibitors based on the trans-2-phenylcyclopropylamine scaffold have been determined, revealing how the inhibitor-FAD adduct is stabilized by interactions with surrounding residues.[4] These structures serve as excellent proxies for understanding the likely conformation of our target molecule. We can confidently predict a trans configuration of the phenyl and amine groups relative to the cyclopropane ring, a feature critical for its inhibitory activity.
The general workflow for such a crystallographic study is outlined below.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol describes the standard procedure for determining the structure of a small organic molecule.
1. Crystal Growth (Self-Validation Step):
- Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. This step is crucial and often requires screening multiple conditions.
- Procedure:
- Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
- Employ a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a less-soluble "anti-solvent" (e.g., hexanes, pentane) on top of the solution.
- Seal the vessel and allow it to stand undisturbed for several days to weeks at a constant temperature until well-formed, single crystals appear.
2. Data Collection:
- Rationale: To obtain a complete dataset, the crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded at hundreds of different orientations.
- Procedure:
- Select a suitable single crystal and mount it on a goniometer head.[7]
- Place the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage.
- The instrument software automatically centers the crystal and determines the unit cell parameters.
- A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
3. Structure Solution and Refinement:
- Rationale: The collected diffraction intensities are used to generate an electron density map, from which atomic positions are determined and refined.
- Procedure:
- Process the raw diffraction data to integrate intensities and apply corrections.
- Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the model using full-matrix least-squares methods. This process adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors.
- Locate and add hydrogen atoms to the model.
- The final refined structure is validated and prepared for publication, typically in the form of a Crystallographic Information File (CIF).[8][9][10]
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Comparative Physicochemical Properties
To understand the impact of the 2,5-difluoro substitution, it is instructive to compare the properties of the title compound with its parent analog and other alternatives. Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity, but which may improve physicochemical or pharmacokinetic properties.[5][11][12]
| Compound Name | Molecular Formula | MW ( g/mol ) | cLogP | pKa (Predicted) | Rationale for Inclusion |
| trans-2-(2,5-difluorophenyl)cyclopropan-1-amine | C₉H₉F₂N | 169.17[13] | 1.4[13] | ~8.5 | Target Compound: Focus of the analysis. |
| trans-2-phenylcyclopropan-1-amine (Tranylcypromine) | C₉H₁₁N | 133.19[14] | 1.5[14] | ~9.2 | Parent Compound: Baseline for comparison. |
| trans-2-(2,4-difluorophenyl)cyclopropan-1-amine | C₉H₉F₂N | 169.17[15] | 1.4 | ~8.4 | Positional Isomer: Evaluates the impact of fluorine placement. |
| trans-2-(Bicyclo[1.1.1]pentan-1-yl)cyclopropan-1-amine | C₈H₁₃N | 123.20 | 1.2 | ~9.5 | Phenyl Ring Bioisostere: Bicyclo[1.1.1]pentane is a non-aromatic phenyl mimic.[11] |
Note: cLogP and pKa values are computationally predicted for consistency unless an experimental value is available and cited. Predicted values serve as a guide for relative differences.
Analysis of Comparison:
-
Lipophilicity (cLogP): The introduction of two fluorine atoms has a minimal effect on the calculated lipophilicity compared to the parent compound. This is a known advantage of fluorine substitution, which can alter electronic properties without drastically increasing LogP.
-
Basicity (pKa): As expected, the electron-withdrawing difluoro substitutions lower the predicted pKa of the amine group significantly compared to tranylcypromine. This would result in a lower proportion of the protonated species at physiological pH (7.4), which could enhance membrane permeability.
-
Bioisostere: Replacing the difluorophenyl ring with a bicyclo[1.1.1]pentane group serves to remove the aromatic character entirely, which can circumvent metabolic pathways associated with aryl rings while maintaining a similar three-dimensional shape.
Key Experimental Protocols
To empirically determine the properties listed above, standardized laboratory procedures are required.
Experimental Protocol: Lipophilicity (LogD) Determination by HPLC
-
Rationale: This method measures the distribution of a compound between a reversed-phase HPLC column (mimicking a non-polar environment) and a polar mobile phase at a specific pH (7.4 for physiological relevance). It is a high-throughput alternative to the traditional shake-flask method.
-
Procedure:
-
Calibration: Prepare a series of standard compounds with known LogD₇.₄ values.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO, acetonitrile) to a stock concentration of 10 mM. Dilute to 10 µM in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4).
-
HPLC Analysis:
-
Inject the standards and the test compound onto a C18 reversed-phase column.
-
Run a fast gradient of acetonitrile in pH 7.4 phosphate buffer.
-
Record the retention time (tᵣ) for each compound.
-
-
Calculation: Plot the known LogD₇.₄ values of the standards against their retention times to generate a calibration curve. Use the retention time of the test compound to calculate its LogD₇.₄ from the linear regression of the calibration curve.
-
Visualization: Bioisostere Selection Logic
Caption: Decision logic for selecting a phenyl ring bioisostere.
Conclusion
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine represents a thoughtfully designed molecule that leverages the structural benefits of the cyclopropylamine scaffold while using fluorine substitution to modulate its electronic and physicochemical properties. While its empirical crystal structure remains to be publicly reported, analysis of related compounds provides a strong foundation for understanding its conformational preferences. The comparative data presented here illustrate that strategic fluorination can lower basicity without significantly altering lipophilicity, a desirable outcome in many drug optimization campaigns. Furthermore, considering non-aromatic bioisosteres like bicyclo[1.1.1]pentane offers a valid alternative strategy for mitigating potential liabilities associated with aromatic rings. The protocols and analyses provided in this guide equip researchers with the tools and framework to rationally evaluate this and similar compounds for therapeutic development.
References
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
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ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
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PubMed. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. [Link]
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ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]
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Purdue University. X-Ray Crystallography. [Link]
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A Senior Application Scientist's Guide to Validating the Stereochemical Purity of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates biological activity, safety, and efficacy.[1][2][3] Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, making the rigorous validation of stereochemical purity a cornerstone of regulatory compliance and patient safety.[2][3][4][5] This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric purity of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, a key chiral building block in modern medicinal chemistry.
We will dissect three orthogonal and robust techniques: the workhorse of chiral separations, High-Performance Liquid Chromatography (HPLC); its high-throughput counterpart, Supercritical Fluid Chromatography (SFC); and the definitive structural confirmation tool, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions for method selection, development, and validation.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical method is governed by a balance of required sensitivity, resolution, throughput, and the specific objective, whether it be routine quality control, high-throughput screening, or definitive structural proof. The primary approaches involve either the direct physical separation of enantiomers using a chiral stationary phase (CSP) or an indirect method where the enantiomers are converted into diastereomers, which can then be distinguished by standard analytical techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation on a chiral stationary phase (CSP). | Direct separation on a CSP using supercritical CO₂. | Indirect analysis via diastereomer formation with a chiral derivatizing agent (CDA).[6][7] |
| Resolution (Rs) | > 1.5 (baseline separation is common).[8] | Excellent, often superior peak symmetry to HPLC.[9] | Not directly applicable; relies on signal separation (Δδ) of diastereomers. |
| Analysis Time | 10 - 30 minutes per sample.[8] | 3 - 10 minutes per sample (typically 3-4x faster than HPLC).[10] | 5 - 20 minutes per sample (after derivatization).[8] |
| Key Advantage | High resolution, well-established, versatile.[2] | High speed, reduced solvent consumption, "green" chemistry.[1][10] | Provides structural confirmation; no chromatographic separation needed. |
| Primary Limitation | Higher solvent consumption and longer run times vs. SFC. | Requires specialized instrumentation. | Derivatization is required; lower sensitivity for minor enantiomers.[11] |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a suitable organic solvent. | Covalent derivatization reaction required. |
Method 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity assessment due to its robustness, versatility, and the vast library of available chiral stationary phases (CSPs).[2][12]
Expertise & Experience: The Causality Behind Method Choices
The fundamental principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.[13][] For a primary amine like Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most logical starting point for method development.[15] These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them effective for a wide variety of chemical structures.
The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best selectivity for chiral separations, but SFC has largely superseded it due to better performance.[9][16] For this specific analyte, a polar organic mode (e.g., acetonitrile/methanol with acidic and basic additives) is a highly effective screening choice, offering good solubility and chromatographic performance.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve the Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Column Selection: A polysaccharide-based CSP such as Lux® Cellulose-1 or Chiralpak® IA is recommended as a primary screening column.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Methanol containing 0.2% Triethylamine (TEA) and 0.3% Trifluoroacetic Acid (TFA). The acid-base additives are crucial for achieving good peak shape and consistent retention for primary amines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be adjusted to optimize selectivity; lower temperatures often improve resolution.[17]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[8]
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Method 2: High-Throughput Analysis with Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It leverages the properties of supercritical carbon dioxide as the main mobile phase component, offering significant advantages in speed and environmental impact.[10][18]
Expertise & Experience: The Causality Behind Method Choices
The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases.[10] This translates directly to shorter analysis times, making SFC the preferred technique for high-throughput screening environments. For primary amines, SFC often yields sharper, more symmetrical peaks than normal-phase HPLC.[9][19] The mobile phase, typically CO₂ mixed with a polar modifier like methanol and additives, is easily tuned to optimize selectivity. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.
Experimental Protocol: Chiral SFC
-
Sample Preparation: Dissolve the racemic Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine in methanol to a concentration of 1.0 mg/mL.
-
Column Selection: A polysaccharide-based CSP such as Lux® Cellulose-1 or a cyclofructan-based phase is recommended.[9]
-
SFC Conditions:
-
Mobile Phase: Supercritical CO₂ with a gradient of Methanol (containing 0.2% Triethylamine) as a co-solvent. A typical gradient might run from 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate the enantiomeric purity as described for the HPLC method.
Workflow for Chiral SFC Analysis
Caption: Workflow for high-throughput chiral analysis by SFC.
Method 3: Orthogonal Validation by NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
While chromatographic methods separate enantiomers, NMR spectroscopy provides an orthogonal approach that validates purity based on the distinct chemical environments of diastereomers. This method is invaluable for confirming the results obtained from chromatography and for providing unambiguous structural evidence.
Expertise & Experience: The Causality Behind Method Choices
The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA.[6][20] Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals of a specific, well-resolved proton for each diastereomer, their relative ratio can be determined.[21]
For primary amines, a highly reliable and simple method involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (BINOL).[22][23] This reaction is fast, proceeds under mild conditions, and forms stable diastereomeric iminoboronate esters that exhibit well-resolved signals in the ¹H NMR spectrum, often for the imine proton.[23] A critical aspect of this technique is ensuring the derivatization reaction proceeds to 100% completion. If not, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the enantiomeric ratio.[11]
Experimental Protocol: NMR with CDA
-
Derivatization (in an NMR tube):
-
To approximately 5 mg of the Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine sample, add one molar equivalent of 2-formylphenylboronic acid and 1.1 molar equivalents of (S)-BINOL.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Gently shake the tube to ensure complete dissolution and reaction. The formation of the diastereomeric iminoboronate esters is typically complete within minutes at room temperature.[8]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.
-
Workflow for NMR Analysis with CDA
Caption: Workflow for NMR-based chiral purity analysis.
Conclusion and Recommendations
The validation of stereochemical purity for Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine requires a robust and reliable analytical strategy. The three methods presented here—Chiral HPLC, Chiral SFC, and NMR with CDAs—are not mutually exclusive but rather complementary tools in the analytical chemist's arsenal.
-
For routine quality control and release testing, Chiral HPLC is a well-validated and universally accepted method. Its high resolution provides confidence in the data.
-
For high-throughput screening, such as in process development or discovery chemistry, Chiral SFC is the undisputed choice. Its speed and reduced solvent consumption offer significant efficiency and cost advantages.[9][10]
-
For orthogonal validation, troubleshooting, or absolute confirmation, NMR with a chiral derivatizing agent is an essential tool. It provides an independent verification of the enantiomeric ratio without reliance on chromatographic separation and can offer valuable structural insights.
By employing these techniques strategically, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of their chiral intermediates and active pharmaceutical ingredients, satisfying both scientific rigor and regulatory expectations.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Separations. [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary... ResearchGate. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Chiral HPLC and SFC Columns. Columnex. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Alcohols. University of Sheffield. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives... ResearchGate. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. PubMed. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]
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The importance of chirality in API development. Veranova. [Link]
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TRANS-2-(2,3-DIFLUOROPHENYL)CYCLOPROPANAMINE. gsrs. [Link]
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Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. EDQM. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Technical Comparison Guide: IR Spectroscopy of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
This guide outlines the IR spectroscopy characteristics of Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine , a critical regioisomer impurity often monitored during the synthesis of the antiplatelet drug Ticagrelor.
This document is structured to serve as a comparative technical standard , distinguishing this specific isomer from its structural analogs (the 3,4-difluoro active intermediate) and stereoisomers (cis-form).
Executive Summary & Scope
Compound: Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine CAS: 1157692-93-7 (Generic/Free base) Role: Critical Regioisomer Impurity (Ticagrelor Synthesis) Primary Challenge: Distinguishing the 2,5-difluoro substitution pattern from the desired 3,4-difluoro pattern (Ticagrelor intermediate) and the Trans diastereomer from the Cis impurity.[1]
Objective: This guide provides a self-validating spectral analysis protocol. Unlike standard data sheets, we focus on the differential peaks required to validate purity against structurally similar alternatives.
Theoretical Basis & Spectral Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational components. The unique combination of a strained cyclopropane ring, a primary amine, and a specific fluorinated aromatic substitution pattern creates a distinct fingerprint.
Structural Components & Expected Vibrational Modes[1][2][3][4][5][6][7][8][9]
-
Primary Amine (-NH₂):
-
Stretching: Asymmetric and symmetric N-H stretching (Doublet, 3300–3400 cm⁻¹).
-
Bending: N-H scissoring (deformation) band (~1580–1650 cm⁻¹).
-
-
Cyclopropane Ring:
-
C-H Stretching: The high ring strain increases the s-character of the C-H bonds, shifting absorption to 3000–3100 cm⁻¹ (higher than typical alkanes).
-
Ring Breathing: A diagnostic skeletal vibration typically found near 1000–1050 cm⁻¹ .
-
-
2,5-Difluorophenyl Moiety:
-
C-F Stretching: Very strong, broad bands in the 1100–1350 cm⁻¹ region.
-
Substitution Pattern (OOP Bending): The 1,2,5-substitution pattern (counting the cyclopropyl group as position 1) creates a specific "out-of-plane" (OOP) bending signature crucial for distinguishing it from the 3,4-isomer.
-
Experimental Protocol: ATR-FTIR Characterization
Trustworthiness Directive: The following protocol minimizes sampling error and ensures reproducibility when comparing isomers.
Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.[2]
Step-by-Step Workflow
-
System Suitability:
-
Run a background scan (air) with a clean crystal (Diamond/ZnSe).
-
Verify signal-to-noise ratio > 1000:1 at 2000 cm⁻¹.
-
Validation: Clean crystal must show no peaks > 0.5% T in the fingerprint region.
-
-
Sample Preparation:
-
Solid State: Place ~5 mg of the amine (or HCl salt) directly on the crystal.
-
Contact: Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of amine salts).
-
Note: If using the HCl salt, expect broad ammonium (–NH₃⁺) bands (~2500–3200 cm⁻¹) to obscure the C-H stretch region. Free base generation (extraction into DCM, evaporation) is recommended for clearer fingerprinting.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for splitting analysis).
-
Scans: 32 or 64 scans to average out noise.
-
Range: 4000 – 600 cm⁻¹.
-
Diagram: Impurity Identification Workflow
Caption: Logical workflow for distinguishing the 2,5-isomer using targeted spectral regions.
Characteristic Peaks & Comparative Analysis
This section compares the Trans-2-(2,5-difluorophenyl) compound against its primary alternative, the Trans-2-(3,4-difluorophenyl) isomer (Ticagrelor intermediate).
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Primary Amine | N-H Stretch (Asym/Sym) | 3350 – 3280 | Medium | Low (Similar in all isomers) |
| Cyclopropane | C-H Stretch (Ring) | 3080 – 3010 | Medium | Medium (Confirms cyclopropyl ring) |
| Aromatic Ring | C=C Ring Stretch | 1600 & 1500 | Strong | Low (Generic aromatic) |
| Amine | N-H Scissoring | 1620 – 1580 | Medium | Low (Overlap with C=C) |
| C-F Bond | C-F Stretch | 1250 – 1100 | Very Strong | High (Pattern shape varies by isomer) |
| Cyclopropane | Ring Breathing | 1020 – 1000 | Med/Weak | Medium |
| Aromatic (OOP) | C-H Out-of-Plane Bend | 880 – 800 | Strong | CRITICAL (See below) |
Deep Dive: The "Fingerprint" Differentiator (OOP Region)
The most reliable method to distinguish the 2,5-isomer from the 3,4-isomer is the Out-of-Plane (OOP) C-H bending region (600–900 cm⁻¹).
-
The 3,4-Difluoro Isomer (Alternative):
-
Substitution: 1,2,4-like pattern (1-alkyl, 3,4-difluoro).
-
Protons: Two adjacent (H5, H6) and one isolated (H2).
-
Characteristic Peaks: Typically shows a strong band ~815–825 cm⁻¹ (2 adjacent H) and ~870–880 cm⁻¹ (1 isolated H).
-
-
The 2,5-Difluoro Isomer (Target):
-
Substitution: 1,2,5-like pattern (1-alkyl, 2,5-difluoro).
-
Protons: H3 and H4 are adjacent; H6 is isolated.
-
Differentiation: While both isomers technically have "2 adjacent + 1 isolated" protons, the electronic influence of the Fluorine atoms shifts these bands.
-
Key Shift: In 2,5-difluoro derivatives, the "2 adjacent" band often shifts to a lower frequency (approx. 800–810 cm⁻¹) or splits differently compared to the 3,4-analog due to the para relationship of the protons to the fluorine atoms. The "isolated" proton (H6) is sandwiched between a Fluorine and the Cyclopropyl group, often shifting its OOP band to ~890–900 cm⁻¹ .
-
Analyst Note: Do not rely on a single peak. Use the ratio and pattern of the peaks in the 800–900 cm⁻¹ range. The 2,5-isomer typically displays a more "spread out" pattern in this region compared to the 3,4-isomer.
Cis vs. Trans Isomer Distinction
Stereochemical purity is vital. IR spectroscopy can distinguish Cis and Trans isomers, though less effectively than NMR.
-
Trans-Isomer (Target):
-
Thermodynamically more stable.
-
Fingerprint: Sharper, well-defined bands in the 1000–1400 cm⁻¹ region.
-
N-H Region: Standard primary amine doublet.[3]
-
-
Cis-Isomer (Impurity):
-
Steric Crowding: The phenyl ring and amine group are on the same side.
-
Spectral Shift:
-
N-H Shift: Potential for intramolecular Hydrogen bonding (N-H...F) or steric perturbation can broaden or redshift the N-H stretching bands (~3300 cm⁻¹).
-
Ring Strain: The cyclopropane ring breathing mode (~1020 cm⁻¹) often shifts by 5–10 cm⁻¹ due to increased steric strain in the cis conformation.
-
Complexity: The fingerprint region often appears more "congested" (more split peaks) due to lower symmetry effects in the solid state.
-
-
References
-
NIST Chemistry WebBook. Cyclopropylamine IR Spectrum. National Institute of Standards and Technology. [Link][2]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
PubChem Compound Summary. 2-(2,5-difluorophenyl)cyclopropan-1-amine. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, a compound often utilized as a key building block in the synthesis of novel therapeutic agents. By understanding the chemical nature of this substance and adhering to established safety protocols, we can mitigate risks and ensure the protection of both laboratory personnel and the environment.
Part 1: Hazard Identification and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is paramount. This compound is a difluorinated phenylcyclopropylamine derivative. Safety Data Sheets (SDS) for similar compounds indicate that it should be handled with care.
Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Table 1: Key Properties of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine and Related Compounds
| Property | Information | Source |
| Chemical Formula | C9H9F2N | [4] |
| Molecular Weight | 169.17 g/mol | [4] |
| Appearance | Varies; may be a solid or liquid | N/A |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [2][5] |
The first crucial step in waste management is proper classification.[6][7] Based on its irritant properties, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine waste would be categorized as hazardous chemical waste.[8][9]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine from the point of generation to final removal by a licensed waste management service.
1. Immediate Handling and Segregation at the Source
The principle of waste minimization should always be the first consideration.[9][10] This includes ordering the smallest necessary quantities and reducing the scale of experiments.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the chemical or its waste.[11]
-
Waste Segregation: At the point of generation, immediately segregate waste containing trans-2-(2,5-difluorophenyl)cyclopropan-1-amine from other waste streams.[8][10] This is critical to prevent dangerous reactions.[6][7]
-
Use a dedicated, clearly labeled waste container for this specific chemical waste.[6]
-
Since this is a halogenated organic compound, it must be collected in a "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated organic waste, as the disposal methods and costs differ significantly.[12]
-
2. Containerization and Labeling
Proper containerization is essential to prevent leaks and ensure safe handling.
-
Container Selection: Use a chemically compatible container, preferably the original container if it is in good condition.[10][13] If not, a high-density polyethylene (HDPE) or other resistant plastic container is a suitable alternative.[9] Ensure the container has a secure, tightly-sealing lid.[1][6]
-
Labeling: All waste containers must be clearly and accurately labeled.[6][9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-2-(2,5-difluorophenyl)cyclopropan-1-amine"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
3. Storage in a Satellite Accumulation Area (SAA)
Federal and state regulations govern the temporary storage of hazardous waste in laboratories.[9]
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
Storage Conditions:
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine.
4. Final Disposal
The ultimate disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine must be conducted by a licensed hazardous waste management facility.
-
Incineration: High-temperature incineration is the primary recommended method for the disposal of halogenated organic compounds.[15] This process requires specialized facilities equipped with scrubbers to neutralize hazardous byproducts like hydrogen fluoride.[15]
-
Landfill: Direct landfilling of this chemical is not an appropriate disposal method.
-
Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[11][12]
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[15]
Part 3: Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, contact your institution's EHS department immediately.
-
For small spills, use an inert absorbent material to contain the substance.[1][16]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[1][17]
-
Decontaminate the spill area with a suitable cleaning agent.[15]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][3] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
By adhering to these detailed procedures, researchers and scientists can ensure the safe handling and disposal of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21).
- Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
- Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Cinnamamide, predominantly trans Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Safety Data Sheet 447-LM. (2015, March 25). U.S. WATER.
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Safety Data Sheets. (2019, July 15). Echemi.com.
- Disposal of chemical wastes. (n.d.). RiskAssess.
- Chemical waste | Hazardous Waste Management. (n.d.). McGill University.
- Cyclopropylamine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Cyclopropylamine Safety Data Sheet. (2025, December 19).
- (1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine. (n.d.). MilliporeSigma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
